molecular formula C12H12N4O3S B15608490 FPFT-2216

FPFT-2216

Cat. No.: B15608490
M. Wt: 292.32 g/mol
InChI Key: SKUSCUALKIOIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FPFT-2216 is a useful research compound. Its molecular formula is C12H12N4O3S and its molecular weight is 292.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12N4O3S

Molecular Weight

292.32 g/mol

IUPAC Name

3-[4-(4-methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione

InChI

InChI=1S/C12H12N4O3S/c1-19-10-6-20-5-7(10)8-4-16(15-14-8)9-2-3-11(17)13-12(9)18/h4-6,9H,2-3H2,1H3,(H,13,17,18)

InChI Key

SKUSCUALKIOIST-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

FPFT-2216: A Technical Guide to a Novel Molecular Glue Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPFT-2216 is a novel, small molecule molecular glue degrader that induces the degradation of multiple protein targets, demonstrating significant potential as a therapeutic agent in hematopoietic malignancies.[1][2][3] This compound facilitates the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and its neo-substrates, leading to their ubiquitination and subsequent proteasomal degradation.[4][5][6] Key targets of this compound include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), Casein Kinase 1 alpha (CK1α), and Phosphodiesterase 6D (PDE6D).[7][8][9] The degradation of these proteins by this compound results in potent anti-proliferative effects in various cancer cell lines, particularly in lymphoma.[10][11] Mechanistically, the degradation of CK1α by this compound leads to the activation of the p53 signaling pathway and the inhibition of the NF-κB signaling pathway.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Mechanism of Action

This compound functions as a molecular glue, a class of small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein.[12] In the case of this compound, it modulates the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[8][13] By binding to CRBN, this compound creates a novel interface that allows for the recruitment of neo-substrates, including IKZF1, IKZF3, CK1α, and PDE6D.[7][8] This induced proximity leads to the polyubiquitination of the target proteins, marking them for degradation by the 26S proteasome.[1]

The simultaneous degradation of these key proteins triggers a cascade of downstream anti-cancer effects. The degradation of the lymphoid transcription factors IKZF1 and IKZF3 is a validated therapeutic strategy in multiple myeloma.[4][5] The degradation of CK1α by this compound has been shown to activate the p53 tumor suppressor pathway and inhibit the pro-survival NF-κB signaling pathway in lymphoma cells.[1][2][4][14]

Quantitative Data

The anti-proliferative and degradation activities of this compound have been quantified across various cancer cell lines. The following tables summarize the key performance metrics for this novel molecular glue degrader.

Table 1: Anti-proliferative Activity of this compound in Lymphoid Tumor Cell Lines
Cell LineTumor Typep53 StatusIC50 (µmol/L)
OCI-Ly3Non-GCB DLBCLWT0.090
Z-138MCLMT0.140
RS4;11ALLWT0.351
Kasumi-10--0.093

Data sourced from a study on the anti-lymphoma activity of this compound.[10]

Table 2: Degradation Potency of this compound in MOLT4 Cells
Target ProteinDC50 (nM)Dmax (%)
PDE6D~8>50
IKZF1<200Not Specified
IKZF3<200Not Specified
CK1α<200Not Specified

DC50 and Dmax values are estimated from dose-response curves presented in the literature.[9][15][16] The DC50 for PDE6D was explicitly stated as achieving over 50% degradation at 8 nM.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture and Viability Assay

This protocol is for assessing the anti-proliferative effects of this compound on cancer cell lines.

  • Cell Culture : Lymphoid tumor cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[10]

  • Cell Seeding : Cells are seeded in 96-well plates at an appropriate density.

  • Compound Treatment : Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

  • Incubation : The plates are incubated for 3 days at 37°C.[10]

  • Viability Assessment : Cell viability is determined using a WST-8 assay kit according to the manufacturer's instructions. Absorbance is measured at 450 nm using a microplate reader.[10]

  • Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by fitting the dose-response data to a nonlinear regression curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Protein Degradation

This protocol is used to visualize and quantify the degradation of target proteins.

  • Cell Treatment : Cells are treated with various concentrations of this compound for a specified duration (e.g., 4, 6, or 24 hours).[10][17] To confirm proteasome-dependent degradation, cells can be co-treated with a proteasome inhibitor like MG-132.[10]

  • Cell Lysis : Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification : The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking : The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation : The membrane is incubated with primary antibodies specific for the target proteins (IKZF1, IKZF3, CK1α, p53, p21, etc.) and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation : The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.[18]

  • Quantification : Band intensities are quantified using image analysis software (e.g., ImageJ), and target protein levels are normalized to the loading control.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination machinery to directly assess the this compound-mediated ubiquitination of its target proteins.

  • Reaction Mixture Preparation : In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT):

    • E1 activating enzyme

    • E2 conjugating enzyme (e.g., UBE2D2)

    • Recombinant CRL4-CRBN E3 ligase complex

    • Recombinant target protein (e.g., CK1α)

    • Ubiquitin

    • ATP

    • This compound or DMSO control

  • Incubation : The reaction mixture is incubated at 37°C for 1-2 hours.

  • Reaction Termination : The reaction is stopped by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Western Blot Analysis : The reaction products are resolved by SDS-PAGE and analyzed by western blotting using an antibody against the target protein to detect the appearance of higher molecular weight ubiquitinated species.[1]

Ternary Complex Formation Assay (NanoBRET™)

This live-cell assay measures the formation of the ternary complex (Target Protein:this compound:CRBN).[7]

  • Cell Transfection : Cells are co-transfected with plasmids encoding the target protein fused to a NanoLuc® luciferase (donor) and CRBN fused to a HaloTag® (acceptor).

  • HaloTag® Labeling : The transfected cells are treated with a fluorescent HaloTag® ligand.

  • Compound Treatment : Cells are treated with varying concentrations of this compound.

  • BRET Measurement : The bioluminescence resonance energy transfer (BRET) signal is measured using a plate reader capable of detecting both the donor and acceptor emission wavelengths. An increase in the BRET signal indicates the formation of the ternary complex.[5]

  • Data Analysis : The BRET ratio is calculated, and the data is plotted to determine the EC50 for ternary complex formation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

FPFT2216_Mechanism_of_Action cluster_FPFT2216 This compound Action cluster_Targets Target Proteins cluster_Degradation Cellular Process FPFT2216 This compound CRBN CRBN FPFT2216->CRBN binds Ternary_Complex Ternary Complex (Target-FPFT2216-CRBN) FPFT2216->Ternary_Complex CRL4 CRL4 E3 Ligase CRBN->CRL4 part of CRBN->Ternary_Complex IKZF13 IKZF1/3 Ternary_Complex->IKZF13 CK1a CK1α Ternary_Complex->CK1a PDE6D PDE6D Ternary_Complex->PDE6D Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Degradation Degradation IKZF13->Degradation CK1a->Degradation PDE6D->Degradation Proteasome 26S Proteasome Ubiquitination->Proteasome Proteasome->Degradation

Caption: Mechanism of Action of this compound.

Signaling_Pathways cluster_p53 p53 Pathway Activation cluster_NFkB NF-κB Pathway Inhibition CK1a_p53 CK1α MDM2 MDM2 CK1a_p53->MDM2 inhibits p53 p53 MDM2->p53 promotes degradation p21 p21 p53->p21 activates transcription Apoptosis_Arrest Apoptosis / Cell Cycle Arrest p21->Apoptosis_Arrest CK1a_NFkB CK1α CBM_Complex CBM Complex CK1a_NFkB->CBM_Complex activates IkBa IκBα CBM_Complex->IkBa promotes degradation NFkB NF-κB IkBa->NFkB inhibits Proliferation_Survival Cell Proliferation & Survival NFkB->Proliferation_Survival FPFT2216_p53 This compound FPFT2216_p53->CK1a_p53 degrades FPFT2216_NFkB This compound FPFT2216_NFkB->CK1a_NFkB degrades

Caption: Downstream Signaling Pathways of this compound.

Experimental_Workflow start Start: Hypothesis cell_culture Cell Line Selection & Culture start->cell_culture viability_assay Cell Viability Assay (IC50 Determination) cell_culture->viability_assay western_blot Western Blot for Protein Degradation (DC50/Dmax) viability_assay->western_blot ubiquitination_assay In Vitro Ubiquitination Assay western_blot->ubiquitination_assay ternary_complex_assay Ternary Complex Formation Assay (EC50) western_blot->ternary_complex_assay in_vivo In Vivo Xenograft Models ubiquitination_assay->in_vivo ternary_complex_assay->in_vivo end Conclusion: Therapeutic Potential in_vivo->end

Caption: Experimental Workflow for this compound Characterization.

Conclusion

This compound represents a promising new molecular glue degrader with a multi-targeted degradation profile that leads to potent anti-cancer activity, particularly in lymphoid malignancies.[1][11] Its ability to simultaneously degrade key cancer-driving proteins like IKZF1/3 and CK1α results in a dual mechanism of action involving the activation of the p53 pathway and inhibition of NF-κB signaling.[1][2][3] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on the characterization and advancement of this compound and other novel molecular glue degraders. Further investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted to fully elucidate its therapeutic potential.

References

Unraveling the Targets of FPFT-2216: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPFT-2216 is a novel small molecule that has garnered significant interest within the scientific community for its potent and specific biological activities. Identified as a "molecular glue," this compound modulates the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of several key proteins implicated in cancer and inflammatory diseases. This technical guide provides an in-depth overview of the known targets of this compound, presenting quantitative data on its degradation efficacy, detailed experimental protocols for its characterization, and visual representations of the associated signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers actively engaged in the study of targeted protein degradation and the development of novel therapeutics.

Core Mechanism of Action

This compound functions as a molecular glue, a type of molecule that induces or stabilizes the interaction between an E3 ubiquitin ligase and a target protein (neоsubstrate) that would otherwise not interact.[1][2] Specifically, this compound binds to the CRBN subunit of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2] This binding event alters the surface of CRBN, creating a novel interface that promotes the recruitment of specific neosubstrates. Once recruited, the target proteins are polyubiquitinated by the E3 ligase complex, marking them for degradation by the 26S proteasome.[1][2] This targeted protein degradation is the primary mechanism through which this compound exerts its biological effects.

Primary Protein Targets of this compound

This compound has been demonstrated to induce the degradation of a distinct set of proteins. The primary and most well-characterized targets are:

  • Phosphodiesterase 6D (PDE6D): A chaperone protein that plays a role in the trafficking of prenylated proteins, including members of the Ras family of small GTPases.[1][3]

  • Ikaros Family Zinc Finger 1 (IKZF1) and Aiolos (IKZF3): These are lymphoid-specific transcription factors that are critical for the development and differentiation of hematopoietic cells.[1][4] They are established targets of immunomodulatory drugs (IMiDs).

  • Casein Kinase 1α (CK1α): A serine/threonine kinase involved in numerous cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][5] Its degradation has been linked to the activation of the p53 tumor suppressor pathway.[4]

Quantitative Degradation Data

The degradation efficiency of this compound has been quantified in various studies, primarily in the MOLT-4 human T-cell leukemia cell line. The following tables summarize the key quantitative findings.

Table 1: Dose-Dependent Degradation of Target Proteins by this compound in MOLT-4 Cells [1][3]

Concentration of this compoundTreatment DurationPDE6D DegradationIKZF1 DegradationIKZF3 DegradationCK1α Degradation
8 nM4 hours>50%---
200 nM4 hoursMaximumMaximumMaximumMaximum
1 µM5 hoursSignificantSignificantSignificantSignificant

Table 2: Time-Course of PDE6D Degradation by this compound (1 µM) in MOLT-4 Cells [1][3]

Treatment DurationPDE6D Degradation
2 hoursComplete
4 hoursSustained
6 hoursSustained
16 hoursSustained
24 hoursSustained

Signaling Pathway Modulation

The degradation of its target proteins by this compound leads to the modulation of critical downstream signaling pathways, most notably the p53 and NF-κB pathways.

Activation of the p53 Signaling Pathway

Degradation of CK1α by this compound is a key event that leads to the activation of the p53 signaling pathway.[4][6] CK1α is known to phosphorylate MDM2, a primary negative regulator of p53, promoting its stability and function. By degrading CK1α, this compound disrupts this regulation, leading to the stabilization and accumulation of p53.[4] Activated p53 then transcriptionally upregulates its target genes, such as p21 and MDM2, which can induce cell cycle arrest and apoptosis.[4]

p53_pathway This compound-Mediated Activation of the p53 Pathway FPFT_2216 This compound CK1a CK1α FPFT_2216->CK1a Degradation MDM2 MDM2 CK1a->MDM2 Phosphorylation (Inhibition of p53 degradation) p53 p53 MDM2->p53 Degradation p21_MDM2 p21, MDM2 (Target Genes) p53->p21_MDM2 Transcriptional Activation Apoptosis Cell Cycle Arrest, Apoptosis p21_MDM2->Apoptosis

This compound-induced p53 pathway activation.
Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, an effect also mediated through the degradation of CK1α.[4][6] CK1α is involved in the signal-dependent phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. By degrading CK1α, this compound prevents the phosphorylation of IκBα, which then remains bound to NF-κB, sequestering it in the cytoplasm and preventing its translocation to the nucleus to activate target gene expression.[4]

NFkB_pathway This compound-Mediated Inhibition of the NF-κB Pathway cluster_cytoplasm Cytoplasm FPFT_2216 This compound CK1a CK1α FPFT_2216->CK1a Degradation IKK IKK Complex CK1a->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB IkBa->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Target_Genes Target Gene Expression Nucleus->Target_Genes Activation

This compound-induced NF-κB pathway inhibition.

Experimental Protocols

The following protocols are generalized from methodologies reported in the literature for the characterization of this compound.[1]

Cell Culture and Treatment
  • Cell Line: MOLT-4 (human T-cell acute lymphoblastic leukemia) cells are commonly used.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Seed MOLT-4 cells at a desired density (e.g., 1 x 10⁶ cells/mL) in fresh media.

    • Add this compound to the cell culture at the desired final concentrations (e.g., for dose-response experiments) or a fixed concentration for time-course studies.

    • An equivalent volume of DMSO is added to control cultures.

    • Incubate the cells for the specified duration (e.g., 4 hours for dose-response, or various time points for time-course).

Immunoblotting for Protein Degradation
  • Cell Lysis:

    • Harvest cells by centrifugation.

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the target proteins (PDE6D, IKZF1, IKZF3, CK1α) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Proteomics Analysis for Target Identification
  • Sample Preparation:

    • Treat MOLT-4 cells with this compound (e.g., 1 µM for 5 hours) or DMSO as a control.

    • Harvest and lyse the cells as described for immunoblotting.

    • Quantify the protein concentration.

  • Protein Digestion:

    • Denature, reduce, and alkylate the proteins in the lysate.

    • Digest the proteins into peptides using trypsin.

  • Tandem Mass Tag (TMT) Labeling (Optional, for quantitative proteomics):

    • Label the peptide samples from different treatment conditions with isobaric TMT reagents.

    • Combine the labeled samples.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS spectra against a human protein database to identify and quantify proteins.

    • Determine the relative abundance of proteins in this compound-treated samples compared to control samples to identify degraded proteins.

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate that operates through the novel mechanism of targeted protein degradation. Its ability to specifically degrade PDE6D, IKZF1, IKZF3, and CK1α provides a unique opportunity to study the functions of these proteins and their roles in disease. The consequent modulation of the p53 and NF-κB signaling pathways underscores its potential in cancer therapy. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further investigate the biological activities of this compound and to explore its therapeutic applications. As the field of molecular glues continues to expand, a thorough understanding of the targets and mechanisms of compounds like this compound will be crucial for the development of the next generation of targeted therapies.

References

FPFT-2216: A Technical Guide to a Novel Molecular Glue Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPFT-2216 is a novel small molecule "molecular glue" degrader that has demonstrated significant potential in preclinical studies for the treatment of hematopoietic malignancies. This compound induces the degradation of multiple protein targets, including phosphodiesterase 6D (PDE6D), Ikaros (IKZF1), Aiolos (IKZF3), and casein kinase 1α (CK1α), by redirecting the CRL4CRBN E3 ubiquitin ligase. The degradation of these key proteins leads to the activation of the p53 tumor suppressor pathway and inhibition of the NF-κB signaling pathway, resulting in potent anti-proliferative effects in cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key biological data related to this compound.

Discovery and Synthesis

This compound was identified through optimization studies of a lead compound, 3-(4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl)piperidine-2,6-dione (FPFT-2127), discovered via a Huisgen cycloaddition reaction screen[1][2]. The aim was to develop a therapeutic agent for multiple myeloma with a novel scaffold distinct from existing immunomodulatory drugs (IMiDs)[1][2].

Chemical Synthesis

The synthesis of this compound is achieved through a copper(II)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" approach provides a highly efficient and regioselective method for the formation of the 1,4-disubstituted triazole core of the molecule.

Scheme 1: Synthesis of this compound

G reagent1 3-azidopiperidine-2,6-dione (B2812724) reaction + reagent1->reaction reagent2 3-ethynyl-4-methoxythiophene (B14898390) reagent2->reaction product This compound (3-(4-(4-methoxythiophen-3-yl)-1H-1,2,3-triazol-1-yl)piperidine-2,6-dione) catalyst CuSO4·5H2O, Sodium Ascorbate catalyst->reaction catalyst solvent DMF/H2O solvent->reaction solvent reaction->product

Caption: Synthesis of this compound via CuAAC reaction.

Mechanism of Action

This compound functions as a molecular glue, inducing proximity between the CRL4CRBN E3 ubiquitin ligase complex and its neo-substrates: PDE6D, IKZF1, IKZF3, and CK1α[3][4][5][6]. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these target proteins.

Signaling Pathways

The degradation of CK1α and IKZF1/3 by this compound has two major downstream consequences: the activation of the p53 pathway and the inhibition of the NF-κB pathway[7].

  • p53 Pathway Activation: The degradation of CK1α leads to the stabilization and activation of the tumor suppressor p53. Activated p53 then upregulates its transcriptional targets, including p21 and MDM2, leading to cell cycle arrest and apoptosis[7].

p53_pathway FPFT This compound CK1a CK1α FPFT->CK1a degradation p53 p53 CK1a->p53 inhibits p21 p21 p53->p21 activates MDM2 MDM2 p53->MDM2 activates Apoptosis Apoptosis / Cell Cycle Arrest p21->Apoptosis MDM2->p53 inhibits

Caption: this compound-induced p53 pathway activation.

  • NF-κB Pathway Inhibition: this compound-mediated degradation of CK1α also leads to the inhibition of the CARD11/BCL10/MALT1 (CBM) complex, which is crucial for the activation of the NF-κB pathway. This results in decreased phosphorylation of IκBα and subsequent inhibition of NF-κB activity[7].

nfkb_pathway FPFT This compound CK1a CK1α FPFT->CK1a degradation CBM CBM Complex (CARD11/BCL10/MALT1) CK1a->CBM activates IkBa IκBα Phosphorylation CBM->IkBa NFkB NF-κB Activity IkBa->NFkB leads to Proliferation Cell Proliferation / Survival NFkB->Proliferation

Caption: this compound-induced NF-κB pathway inhibition.

Quantitative Data

Protein Degradation

This compound induces potent and rapid degradation of its target proteins in a dose- and time-dependent manner.

Table 1: Degradation of Target Proteins by this compound in MOLT-4 Cells

Target ProteinConcentrationTime (hours)Degradation Level
PDE6D8 nM4>50%
PDE6D200 nM4Maximum degradation
IKZF1200 nM4Maximum degradation
IKZF3200 nM4Maximum degradation
CK1α200 nM4Maximum degradation
PDE6D1 µM2Complete degradation
PDE6D1 µM24Sustained degradation

Data compiled from MedchemExpress.com[3].

Anti-proliferative Activity

This compound exhibits strong anti-proliferative effects across various human lymphoma cell lines.

Table 2: Anti-proliferative Activity of this compound in Lymphoma Cell Lines

Cell LineIC50 (nM)
Z-138 (Mantle Cell Lymphoma)<10
OCI-Ly3 (Diffuse Large B-cell Lymphoma)~20
RI-1 (Diffuse Large B-cell Lymphoma)~50

Data extrapolated from graphical representations in a study by Kanaoka et al. (2024)[7].

Experimental Protocols

Synthesis of this compound

Materials:

  • 3-azidopiperidine-2,6-dione

  • 3-ethynyl-4-methoxythiophene

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Dimethylformamide (DMF)

  • Water

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve 3-azidopiperidine-2,6-dione and 3-ethynyl-4-methoxythiophene in a mixture of DMF and water.

  • To this solution, add a catalytic amount of CuSO4·5H2O and sodium ascorbate.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Western Blot Analysis for Protein Degradation

Workflow:

western_blot_workflow start Seed MOLT-4 cells treat Treat with this compound (various concentrations and time points) start->treat lyse Lyse cells and quantify protein treat->lyse sds SDS-PAGE and transfer to PVDF membrane lyse->sds block Block membrane (e.g., 5% non-fat milk) sds->block primary Incubate with primary antibodies (anti-PDE6D, -IKZF1, -IKZF3, -CK1α, -GAPDH) block->primary secondary Incubate with HRP-conjugated secondary antibody primary->secondary detect Detect with chemiluminescence secondary->detect end Analyze band intensities detect->end

References

The Molecular Glue FPFT-2216: A Technical Guide to its Impact on Cancer Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPFT-2216 is a novel small molecule "molecular glue" that has demonstrated significant potential in the realm of cancer therapeutics. By redirecting the substrate specificity of the CRL4CRBN E3 ubiquitin ligase, this compound induces the targeted degradation of several key proteins implicated in cancer cell proliferation and survival. This in-depth technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on critical cancer cell signaling pathways, and detailed methodologies for the key experiments cited in the literature.

Introduction

Molecular glues represent a promising class of therapeutics that function by inducing or stabilizing protein-protein interactions, often leading to the degradation of a target protein via the ubiquitin-proteasome system. This compound has emerged as a potent molecular glue that targets several key proteins for degradation, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1α (CK1α) and Phosphodiesterase 6D (PDE6D)[1]. This targeted protein degradation has profound effects on cancer cell signaling, most notably leading to the activation of the p53 tumor suppressor pathway and the inhibition of the pro-survival NF-κB signaling cascade[2][3]. This guide will delve into the technical details of this compound's activity, presenting quantitative data, experimental protocols, and visual representations of the underlying molecular events.

Mechanism of Action: A Molecular Glue for Targeted Degradation

This compound functions by binding to the Cereblon (CRBN) component of the CRL4CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the ligase, enabling it to recognize and bind to neosubstrates that it would not typically interact with. Once bound, the target proteins are polyubiquitinated, marking them for degradation by the 26S proteasome.

cluster_0 This compound Mediated Protein Degradation This compound This compound CRL4_CRBN CRL4-CRBN E3 Ligase This compound->CRL4_CRBN binds to Target_Protein Target Proteins (IKZF1, IKZF3, CK1α, PDE6D) CRL4_CRBN->Target_Protein recruits Proteasome 26S Proteasome Target_Protein->Proteasome targeted to Ub Ubiquitin Ub->Target_Protein polyubiquitinates Degradation Degraded Peptides Proteasome->Degradation

Figure 1: Mechanism of this compound-induced protein degradation.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on protein degradation and cancer cell viability.

Table 1: Dose-Dependent Degradation of Target Proteins by this compound in MOLT4 Cells
Target ProteinThis compound ConcentrationDegradation LevelTime Point
PDE6D8 nM>50%4 hours
PDE6D200 nMMaximum Degradation4 hours
IKZF1200 nMMaximum Degradation4 hours
IKZF3200 nMMaximum Degradation4 hours
CK1α200 nMMaximum Degradation4 hours

Data extracted from MedchemExpress product information[4].

Table 2: Antiproliferative Activity of this compound in Lymphoid Tumor Cell Lines
Cell LineTumor Typep53 StatusIC50 (µmol/L)
OCI-Ly3DLBCL (non-GCB)Wild-Type0.090
Z-138MCLWild-Type0.140
RS4;11ALLWild-Type0.351
Kasumi-10ALLMutant0.093
PfeifferDLBCL (GCB)Mutant>100

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% after 3 days of culture. Data sourced from a 2024 study on this compound in lymphoma[1].

Impact on Cancer Cell Signaling Pathways

The degradation of CK1α by this compound has a dual effect on two critical cancer signaling pathways: the p53 pathway and the NF-κB pathway.

Activation of the p53 Signaling Pathway

CK1α is a negative regulator of p53. Its degradation leads to the stabilization and activation of p53, a potent tumor suppressor that can induce cell cycle arrest and apoptosis. Activated p53 upregulates its transcriptional targets, including p21 and MDM2[2].

This compound This compound CK1a CK1α This compound->CK1a degrades p53 p53 CK1a->p53 inhibits p21_MDM2 p21, MDM2 p53->p21_MDM2 upregulates Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis p21_MDM2->Cell_Cycle_Arrest induces

Figure 2: Activation of the p53 pathway by this compound.
Inhibition of the NF-κB Signaling Pathway

This compound-mediated degradation of CK1α also leads to the inhibition of the CARD11/BCL10/MALT1 (CBM) complex, a key component of the NF-κB signaling pathway in lymphoid cells. This results in decreased phosphorylation of IκBα and subsequent inhibition of NF-κB activity, a critical pathway for the survival of many cancer cells[2][3].

This compound This compound CK1a CK1α This compound->CK1a degrades CBM_Complex CBM Complex CK1a->CBM_Complex activates IkBa_p p-IκBα CBM_Complex->IkBa_p promotes NFkB NF-κB IkBa_p->NFkB activates Cell_Survival Cell Survival Proliferation NFkB->Cell_Survival promotes

Figure 3: Inhibition of the NF-κB pathway by this compound.

Experimental Protocols

Cell Viability Assay

Objective: To determine the antiproliferative activity of this compound.

Methodology:

  • Lymphoid tumor cell lines are seeded in 96-well plates at an appropriate density.

  • Cells are treated with a range of concentrations of this compound or vehicle control (e.g., DMSO).

  • Plates are incubated at 37°C in a 5% CO2 incubator for 3 days[1].

  • Cell viability is assessed using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • IC50 values are calculated from the dose-response curves.

Western Blot Analysis

Objective: To assess the degradation of target proteins and the modulation of signaling pathway components.

Methodology:

  • Cells are treated with this compound at various concentrations and for different time points.

  • Cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • The membrane is incubated with primary antibodies against the proteins of interest (e.g., IKZF1, IKZF3, CK1α, PDE6D, p53, p-p53, p21, IκBα, p-IκBα) overnight at 4°C.

  • The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Objective: To evaluate the antitumor activity of this compound in a living organism.

Methodology:

  • Immunodeficient mice (e.g., NOD/SCID or NSG) are subcutaneously injected with human lymphoma cells (e.g., Z-138)[1].

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • This compound is administered to the treatment group via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The vehicle is administered to the control group.

  • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (length × width2) / 2.

  • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting to confirm target degradation).

Conclusion

This compound represents a compelling example of a molecular glue with significant therapeutic potential in oncology. Its ability to induce the degradation of key cancer-driving proteins, thereby activating tumor-suppressive pathways and inhibiting pro-survival signaling, underscores the power of this therapeutic modality. The data and protocols presented in this guide provide a technical foundation for researchers and drug developers working to further understand and harness the capabilities of this compound and other molecular glues in the fight against cancer.

References

The Therapeutic Potential of FPFT-2216 in Lymphoma: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

FPFT-2216 is an investigational small molecule compound that has demonstrated significant preclinical anti-lymphoma activity. As a novel "molecular glue," it modulates the CRL4CRBN E3 ubiquitin ligase complex to induce the targeted degradation of several key proteins implicated in lymphoma pathogenesis. This document provides a detailed overview of the mechanism of action, preclinical efficacy, and experimental methodologies associated with the evaluation of this compound, intended for researchers and drug development professionals in oncology.

Introduction

Lymphomas represent a diverse group of hematologic malignancies with significant unmet medical needs, particularly in relapsed or refractory settings. The development of targeted therapies that can overcome resistance and improve patient outcomes is a critical area of research. This compound has emerged as a promising therapeutic agent, functioning as a molecular glue degrader. Unlike traditional inhibitors, this compound hijacks the cell's own protein disposal machinery to eliminate key cancer-driving proteins. Preclinical studies have highlighted its potent and selective activity in various lymphoma subtypes.[1][2]

Mechanism of Action

This compound induces the proteasomal degradation of neosubstrate proteins by redirecting the CRL4CRBN E3 ubiquitin ligase complex.[3] Its anti-lymphoma effects are primarily driven by the simultaneous degradation of Casein Kinase 1α (CK1α) and the IKAROS family zinc finger proteins 1 and 3 (IKZF1/3).[1][2]

This dual degradation has two major downstream consequences:

  • Activation of the p53 Pathway: The degradation of CK1α leads to the stabilization and activation of the tumor suppressor protein p53.[1][2] Activated p53 then upregulates its transcriptional targets, such as p21 and MDM2, leading to cell cycle arrest and apoptosis.[1][4]

  • Inhibition of the NF-κB Pathway: The degradation of CK1α also disrupts the assembly and function of the CARD11/BCL10/MALT1 (CBM) signalosome complex.[1][4] This disruption inhibits the phosphorylation of IκBα and subsequently suppresses the pro-survival NF-κB signaling pathway, which is often constitutively active in lymphoma.[1][2]

In addition to these primary targets, this compound has also been shown to degrade Phosphodiesterase 6D (PDE6D).[3][5]

FPFT_2216_MoA cluster_0 This compound Action cluster_1 Target Proteins cluster_2 Downstream Pathways FPFT This compound CRBN CRL4-CRBN E3 Ligase Complex FPFT->CRBN recruits IKZF IKZF1 / IKZF3 CRBN->IKZF targets CK1a CK1α CRBN->CK1a targets Proteasome Proteasome IKZF->Proteasome Ubiquitination & Degradation CK1a->Proteasome Ubiquitination & Degradation p53 p53 Activation CK1a->p53 inhibits CBM CBM Complex (CARD11/BCL10/MALT1) CK1a->CBM activates Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis NfkB NF-κB Inhibition Survival Reduced Cell Survival NfkB->Survival CBM->NfkB activates Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis & Characterization B Cell Viability Assays (IC50 Determination) A->B C Target Degradation Assay (Western Blot) B->C D Downstream Pathway Analysis (p53, NF-κB activation) C->D E Xenograft Model Establishment (CDX or PDX) D->E Lead Candidate Advancement F Monotherapy Efficacy Study (Tumor Growth Inhibition) E->F G Combination Therapy Studies (e.g., with Rituximab, MDM2i) F->G H Pharmacodynamic Analysis (Target degradation in tumors) G->H

References

An In-depth Technical Guide to FPFT-2216 and its Interaction with the CRBN E3 Ligase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPFT-2216 is a novel small molecule "molecular glue" that modulates the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase. By inducing novel protein-protein interactions, this compound facilitates the ubiquitination and subsequent proteasomal degradation of a distinct set of neo-substrates. This guide provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its interaction with the CRL4CRBN complex, its degradation profile, and the downstream cellular consequences. Detailed experimental methodologies and quantitative data are presented to support further research and development in the field of targeted protein degradation.

Introduction: The Molecular Glue Concept and CRBN

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Molecular glues are small molecules that induce a physical association between an E3 ubiquitin ligase and a neo-substrate protein that would not normally interact, leading to the substrate's degradation.

The Cereblon (CRBN) E3 ligase complex (CRL4CRBN) is a key player in the UPS and a well-established target for molecular glues, most notably the immunomodulatory drugs (IMiDs) such as thalidomide (B1683933) and its analogs.[1] These agents bind to CRBN and recruit a variety of zinc finger transcription factors for degradation, leading to their therapeutic effects in hematological malignancies.[1] this compound is a recently developed molecular glue that expands the repertoire of CRBN-dependent degradation, offering new avenues for therapeutic intervention.[1]

Mechanism of Action of this compound

This compound functions by binding to the CRBN E3 ligase, which is part of the larger Cullin-4A RING E3 ubiquitin ligase complex (CRL4). This binding event creates a novel interface on the surface of CRBN that promotes the recruitment of specific neo-substrate proteins. Once the ternary complex of CRBN-FPFT-2216-neo-substrate is formed, the E3 ligase complex catalyzes the transfer of ubiquitin molecules to the substrate. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This degradation is strictly dependent on the presence of CRBN.[1]

FPFT-2216_Mechanism_of_Action cluster_0 Ubiquitin-Proteasome System cluster_1 CRL4-CRBN E3 Ligase Complex 26S_Proteasome 26S Proteasome Degraded_Protein Degraded Protein Fragments 26S_Proteasome->Degraded_Protein Degrades Ub Ubiquitin E2 E2 Ub-conjugating enzyme Ub->E2 CRBN CRBN DDB1 DDB1 Ternary_Complex CRBN-FPFT-2216-Substrate Ternary Complex CRBN->Ternary_Complex Forms CUL4A CUL4A RBX1 RBX1 FPFT_2216 This compound FPFT_2216->CRBN Binds to Neo_substrate Neo-substrate (e.g., PDE6D, IKZF1/3, CK1α) Neo_substrate->Ternary_Complex Recruited to PolyUb_Substrate Polyubiquitinated Substrate Ternary_Complex->PolyUb_Substrate Ubiquitination by CRL4-CRBN/E2 PolyUb_Substrate->26S_Proteasome Recognized by

Figure 1: Mechanism of this compound-induced protein degradation.

Quantitative Data on this compound Activity

Degradation Profile

Quantitative mass spectrometry-based proteomics and immunoblotting have identified several key neo-substrates of this compound. In MOLT-4 cells, this compound induces the degradation of phosphodiesterase 6D (PDE6D), in addition to the known IMiD targets Ikaros (IKZF1), Aiolos (IKZF3), and casein kinase 1α (CK1α).[1]

Target ProteinCell LineMethodKey FindingsReference
PDE6D MOLT-4Immunoblot>50% degradation at 8 nM; Max degradation at 200 nM.[2][1]
MOLT-4ImmunoblotComplete degradation within 2 hours, persisting for at least 24 hours.[2][1]
IKZF1 MOLT-4ImmunoblotDegraded at concentrations similar to PDE6D.[2][1]
IKZF3 MOLT-4ImmunoblotDegraded at concentrations similar to PDE6D.[1][1]
CK1α MOLT-4ImmunoblotDegraded at concentrations similar to PDE6D.[2][1]
CRBN Dependency CRBN-null MOLT-4ImmunoblotNo degradation of PDE6D and IKZF1 observed.[1][1]

Table 1: Summary of this compound Degradation Activity.

Development of Selective Degraders

To improve the selectivity of this compound, chemical derivatization efforts led to the development of TMX-4100 and TMX-4116.[1] TMX-4100 exhibits greater selectivity for PDE6D, while TMX-4116 is more selective for CK1α, both with significantly reduced activity against IKZF1 and IKZF3.[1]

CompoundPrimary TargetDC50Key CharacteristicsReference
TMX-4100 PDE6D< 200 nM in multiple cell linesHigh degradation preference for PDE6D.[1][1]
TMX-4116 CK1α< 200 nM in multiple cell linesHigh degradation preference for CK1α.[1][1]

Table 2: Activity of this compound Derivatives.

Downstream Signaling Consequences

The degradation of specific neo-substrates by this compound leads to distinct downstream cellular effects. The degradation of CK1α, a known regulator of p53, results in the activation of the p53 signaling pathway.[3][4] This is evidenced by the upregulation of p53 transcriptional targets such as p21 and MDM2.[3] Furthermore, CK1α degradation by this compound leads to the inhibition of the CARD11/BCL10/MALT1 (CBM) complex and subsequent suppression of the NF-κB signaling pathway.[3] These dual effects on two critical cancer-related pathways contribute to the potent anti-proliferative activity of this compound in lymphoma cell lines.[3][4]

FPFT-2216_Signaling_Pathway cluster_p53 p53 Pathway Activation cluster_NFkB NF-κB Pathway Inhibition FPFT_2216 This compound CRBN CRBN E3 Ligase FPFT_2216->CRBN CK1a CK1α CRBN->CK1a Recruits for Degradation p53 p53 CK1a->p53 Inhibits (Normally) CBM_Complex CBM Complex CK1a->CBM_Complex Activates (Normally) Degradation Degradation CK1a->Degradation p21_MDM2 p21, MDM2 (Upregulation) p53->p21_MDM2 Activates Transcription NFkB NF-κB Pathway Inhibition_of_Proliferation Inhibition of Proliferation NFkB->Inhibition_of_Proliferation Leads to CBM_Complex->NFkB Cell_Cycle_Arrest_Apoptosis Cell Cycle Arrest & Apoptosis p21_MDM2->Cell_Cycle_Arrest_Apoptosis

Figure 2: Downstream signaling pathways affected by this compound.

Experimental Protocols

Immunoblotting for Protein Degradation

This protocol is a representative method for assessing the degradation of target proteins following treatment with this compound.

1. Cell Culture and Treatment:

  • Culture MOLT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seed cells at an appropriate density and allow them to adhere or stabilize overnight.

  • Treat cells with a dose-response range of this compound (e.g., 0, 1.6, 8, 40, 200, 1000 nM) for a specified time (e.g., 4 hours). For time-course experiments, treat with a fixed concentration (e.g., 1 µM) for various durations (e.g., 0, 2, 4, 6, 16, 24 hours).

2. Cell Lysis:

  • Harvest cells by centrifugation and wash three times with ice-cold PBS.

  • Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail).

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations for all samples. Load 20 µg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a 0.2 µm nitrocellulose membrane.

  • Block the membrane with Intercept (TBS) Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibodies and dilutions:

    • PDE6D (Novus, #NBP1–32730, 1:1000)[1]

    • CK1α (Abcam, #ab108296)[1]

    • IKZF1 (Cell Signaling, #14859S, 1:1000)[1]

    • IKZF3 (Cell Signaling, #15103S, 1:1000)[1]

    • β-actin (as a loading control)

  • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Incubate with the appropriate species-specific secondary antibody conjugated to a fluorescent dye or HRP for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Visualize the protein bands using an appropriate imaging system (e.g., chemiluminescence or fluorescence).

  • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control.

Immunoblotting_Workflow Start Start Cell_Culture 1. Cell Culture & Treatment Start->Cell_Culture Cell_Lysis 2. Cell Lysis (RIPA Buffer) Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Western Blot Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection & Imaging Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis End End Analysis->End

Figure 3: Experimental workflow for immunoblot analysis.

Quantitative Mass Spectrometry Proteomics

This protocol provides a representative workflow for the global proteomic analysis of cells treated with this compound.

1. Sample Preparation:

  • Treat cells (e.g., MOLT-4) with 1 µM this compound or DMSO as a vehicle control for a specified time (e.g., 5 hours).

  • Harvest and lyse cells as described in the immunoblotting protocol.

  • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

  • Precipitate proteins using a methanol/chloroform procedure.

  • Resuspend the protein pellet in a denaturing buffer (e.g., 4 M urea (B33335) in 50 mM HEPES, pH 7.4).

2. Protein Digestion:

  • Dilute the sample to reduce the urea concentration (e.g., to 1 M).

  • Perform a two-step enzymatic digestion: first with LysC overnight at room temperature, followed by trypsin for 6-8 hours at 37°C.

3. Peptide Cleanup and Labeling (if applicable):

  • Acidify the digest and desalt the peptides using C18 solid-phase extraction (SPE).

  • For multiplexed analysis, label peptides with isobaric tags (e.g., Tandem Mass Tags, TMT) according to the manufacturer's protocol.

4. LC-MS/MS Analysis:

  • Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer coupled with a nano-flow liquid chromatography system.

  • Separate peptides on a C18 analytical column using a gradient of increasing acetonitrile (B52724) concentration.

  • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

5. Data Analysis:

  • Process the raw mass spectrometry data using a software suite such as Proteome Discoverer or MaxQuant.

  • Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) to identify peptides and proteins.

  • Quantify protein abundance based on precursor ion intensity or reporter ion intensity (for TMT).

  • Perform statistical analysis to identify proteins with significant changes in abundance between this compound and DMSO-treated samples.

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the CRBN E3 ligase and the broader field of targeted protein degradation. Its ability to induce the degradation of a novel set of neo-substrates, including PDE6D and CK1α, opens up new possibilities for therapeutic intervention in oncology and other diseases. The development of more selective derivatives like TMX-4100 and TMX-4116 demonstrates the feasibility of fine-tuning the degradation profile of molecular glues to achieve desired therapeutic outcomes.[1]

Future research should focus on elucidating the precise structural basis of the ternary complex formation between CRBN, this compound, and its neo-substrates. A comprehensive characterization of the full degradation landscape in various cellular contexts will be crucial for understanding both on-target and potential off-target effects. Furthermore, in vivo studies are warranted to assess the therapeutic potential and safety profile of this compound and its more selective analogs.

References

The Structural Biology of FPFT-2216: A Molecular Glue-Induced Interface for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

FPFT-2216 is a novel small molecule "molecular glue" that induces the degradation of specific protein targets, demonstrating significant potential in the treatment of hematological malignancies. This technical guide provides a comprehensive overview of the structural biology of this compound in complex with its targets. While a direct crystal structure of the this compound-induced ternary complex is not yet publicly available, this document leverages existing structural data of homologous complexes to provide a detailed conceptual model of its mechanism of action. We present quantitative data on its degradation and anti-proliferative activities, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.

Introduction

This compound is a novel molecular glue degrader that has demonstrated potent anti-lymphoma activity.[1][2] Unlike traditional enzyme inhibitors, this compound functions by inducing proximity between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and specific neosubstrates, leading to their ubiquitination and subsequent degradation by the proteasome.[1][3] The primary targets of this compound-mediated degradation identified to date are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), Casein Kinase 1α (CK1α), and Phosphodiesterase 6D (PDE6D).[1][3][4] This targeted protein degradation triggers downstream signaling events, including the activation of the p53 pathway and inhibition of the NF-κB signaling cascade, ultimately leading to apoptosis in cancer cells.[1][2]

This guide will delve into the structural basis of this compound's activity, drawing parallels with known structures of other molecular glues in complex with CRBN and their respective neosubstrates.

Quantitative Data

The following tables summarize the reported in vitro activity of this compound.

Table 1: Anti-proliferative Activity of this compound in Lymphoid Tumor Cell Lines [1][5]

Cell LineSubtypeIC50 (µM)
OCI-Ly3GCB DLBCL0.090
Z-138Non-GCB DLBCL0.140
RS4;11B-ALL0.351
Kasumi-10AML0.093
RI-1GCB DLBCL>10
TMD8ABC DLBCL0.045
U2932ABC DLBCL0.028
HBL-1ABC DLBCL0.033
GRANTA-519MCL0.120
Jeko-1MCL0.250
REC-1MCL0.180
DOHH2FL0.088
SU-DHL-4FL0.150
RamosBurkitt Lymphoma0.210
DaudiBurkitt Lymphoma0.350

Table 2: Degradation Activity of this compound in MOLT4 Cells [4]

Target ProteinTreatment ConditionsDegradation
PDE6D1 µM, 5 hoursDegraded
IKZF11 µM, 5 hoursDegraded
IKZF31 µM, 5 hoursDegraded
CK1α1 µM, 5 hoursDegraded
PDE6D1 µMComplete degradation within 2 hours, persists for at least 24 hours
PDE6D4 hours>50% degradation at 8 nM
PDE6D, IKZF1, IKZF3, CK1α4 hoursMaximum degradation at 200 nM

Structural Biology of the this compound Ternary Complex: A Conceptual Model

As of this writing, no experimentally determined structure of this compound in a ternary complex with CRBN and a neosubstrate has been deposited in the Protein Data Bank (PDB). However, the high degree of similarity in the mechanism of action with other well-characterized molecular glues like lenalidomide (B1683929) and pomalidomide (B1683931) allows for the construction of a robust conceptual model.

The core of the interaction involves this compound binding to a hydrophobic pocket on the surface of CRBN. This binding event creates a new composite surface that is recognized by the neosubstrate.

The CRBN-FPFT-2216 Interface

Based on the crystal structures of CRBN in complex with lenalidomide (PDB ID: 4CI2) and pomalidomide (PDB ID: 4CI3), the glutarimide (B196013) moiety of these drugs forms key hydrogen bonds with the backbone of CRBN residues.[6][7] It is highly probable that the piperidine-2,6-dione scaffold of this compound engages in similar interactions within the CRBN binding pocket. The unique triazole and methoxythiophene moieties of this compound would then be solvent-exposed, forming the novel interface for neosubstrate recruitment.

The Neosubstrate Interface

Crystal structures of CRBN in complex with lenalidomide and CK1α (PDB ID: 5FQD) and pomalidomide with an IKZF1 zinc finger domain (PDB ID: 6H0F) reveal that the neosubstrates bind to the newly formed CRBN-drug surface.[8][9] A key structural feature on the neosubstrates, often a β-hairpin loop, slots into a groove created by both CRBN and the molecular glue.

In the case of this compound, its methoxythiophene group likely plays a crucial role in mediating specific interactions with residues on IKZF1/3, CK1α, or PDE6D, thereby conferring target selectivity.

FPFT_2216_Ternary_Complex Conceptual Model of this compound Ternary Complex Formation cluster_0 CRL4-CRBN E3 Ligase cluster_1 This compound cluster_2 Neosubstrate cluster_3 Ubiquitination & Degradation CRBN CRBN DDB1 DDB1 CRBN->DDB1 Neosubstrate IKZF1/3, CK1α, or PDE6D CRBN->Neosubstrate Recruits via new interface CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 Ubiquitin Ubiquitin RBX1->Ubiquitin Transfers FPFT_2216 This compound FPFT_2216->CRBN Binds to hydrophobic pocket Proteasome Proteasome Neosubstrate->Proteasome Degraded Ubiquitin->Neosubstrate Tags for degradation p53_Activation_Pathway This compound-Induced p53 Pathway Activation FPFT_2216 This compound CK1a CK1α FPFT_2216->CK1a Degrades MDM2 MDM2 CK1a->MDM2 Activates p53 p53 MDM2->p53 Degrades p21 p21 p53->p21 Upregulates MDM2_gene MDM2 (gene) p53->MDM2_gene Upregulates (feedback) Apoptosis Cell Cycle Arrest & Apoptosis p21->Apoptosis NFkB_Inhibition_Pathway This compound-Induced NF-κB Pathway Inhibition FPFT_2216 This compound CK1a CK1α FPFT_2216->CK1a Degrades CBM_complex CBM Complex (CARD11/BCL10/MALT1) CK1a->CBM_complex Activates IkBa IκBα CBM_complex->IkBa Phosphorylates for Degradation NFkB NF-κB IkBa->NFkB Inhibits Gene_Expression Pro-survival Gene Expression NFkB->Gene_Expression Activates Experimental_Workflow General Experimental Workflow for this compound Characterization cluster_CellCulture Cell Culture & Treatment cluster_Viability Cell Viability Assessment cluster_Degradation Protein Degradation Analysis Start Start with Lymphoma Cell Lines Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Lysis Cell Lysis Treatment->Lysis IC50 Determine IC50 MTT_Assay->IC50 Western_Blot Western Blot Lysis->Western_Blot Mass_Spec Quantitative Mass Spectrometry Lysis->Mass_Spec Degradation_Confirmation Confirm Target Degradation Western_Blot->Degradation_Confirmation Mass_Spec->Degradation_Confirmation

References

Unraveling the Anti-Inflammatory Potential of FPFT-2216: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPFT-2216, a novel small molecule "molecular glue," has emerged as a compound of significant interest due to its potent anti-cancer properties, particularly in hematopoietic malignancies.[1][2] While extensive research has focused on its application in oncology, the underlying mechanism of action, involving the targeted degradation of key cellular proteins, strongly suggests a significant potential for anti-inflammatory applications. This technical guide provides an in-depth analysis of the early-stage research into the anti-inflammatory properties of this compound, focusing on its mechanism of action, relevant signaling pathways, and available quantitative data. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic utility of this compound in inflammatory diseases.

Mechanism of Action: A "Molecular Glue" Approach to Protein Degradation

This compound functions as a molecular glue, inducing the proximity of the CRL4-CRBN E3 ubiquitin ligase complex to specific target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[3][4][5] This targeted protein degradation is the primary mechanism through which this compound exerts its biological effects. The key protein targets with implications for inflammation are:

  • Casein Kinase 1α (CK1α): Degradation of CK1α is a prominent effect of this compound.[1][3] CK1α is a crucial regulator of the NF-κB signaling pathway, a central mediator of inflammation.[1]

  • Ikaros (IKZF1) and Aiolos (IKZF3): These zinc finger transcription factors are also degraded by this compound.[1][3] They play critical roles in lymphocyte development and differentiation, and their degradation can modulate immune responses.

  • Phosphodiesterase 6D (PDE6D): this compound has been shown to degrade PDE6D, a chaperone protein involved in the cellular localization of certain proteins.[3][4]

The simultaneous degradation of these targets, particularly CK1α, underpins the potential anti-inflammatory effects of this compound.

Signaling Pathways Modulated by this compound

The anti-inflammatory potential of this compound is primarily attributed to its modulation of the NF-κB signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound inhibits this pathway through the degradation of CK1α.[1] CK1α is a key component of the CARD11/BCL10/MALT1 (CBM) complex, which is essential for the activation of IκB kinase (IKK) and subsequent NF-κB activation in lymphocytes.[1][2] By degrading CK1α, this compound disrupts the integrity and function of the CBM complex, leading to reduced IκBα phosphorylation and a subsequent blockade of NF-κB nuclear translocation and activity.[1]

NF_kB_Inhibition cluster_FPFT2216 This compound Action cluster_CBM CBM Complex cluster_NFkB NF-kB Pathway This compound This compound CRL4-CRBN CRL4-CRBN This compound->CRL4-CRBN recruits CK1a CK1a CRL4-CRBN->CK1a targets for ubiquitination Proteasome Proteasome MALT1 MALT1 Proteasome->MALT1 inhibition of CBM complex CK1a->Proteasome degradation CARD11 CARD11 BCL10 BCL10 IKK IKK MALT1->IKK activates IkBa IkBa IKK->IkBa phosphorylates NF-kB NF-kB IkBa->NF-kB releases Nucleus Nucleus NF-kB->Nucleus translocates Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes activates transcription

This compound-mediated inhibition of the NF-κB pathway.
Activation of the p53 Signaling Pathway

This compound has also been shown to activate the p53 signaling pathway, leading to the upregulation of its transcriptional targets, p21 and MDM2.[1][6] While the direct implications of p53 activation on inflammation are complex and context-dependent, this pathway is known to interact with inflammatory signaling.

p53_Activation This compound This compound CK1a CK1a This compound->CK1a degrades p53 p53 CK1a->p53 negatively regulates p21 p21 p53->p21 upregulates MDM2 MDM2 p53->MDM2 upregulates Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest

Activation of the p53 signaling pathway by this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical studies of this compound.

Table 1: In Vitro Degradation of Target Proteins by this compound in MOLT4 Cells

Target ProteinConcentrationTimeDegradationReference
PDE6D8 nM4 h>50%[3]
PDE6D, IKZF1, IKZF3, CK1α200 nM4 hMaximum Degradation[3]
PDE6D1 µM2 hComplete Degradation[3]
PDE6D1 µM24 hSustained Degradation[3]

Table 2: In Vitro Anti-proliferative Activity of this compound in Lymphoid Tumor Cell Lines

Cell LineCell TypeIC₅₀ (µmol/L)Reference
OCI-Ly3DLBCL (non-GCB)0.090[6]
Z-138MCL0.140[6]
RS4;11ALL0.351[6]
Kasumi-10-0.093[6]

Table 3: Effect of this compound on IL-2 Production in Naive CD4+ T Cells

TreatmentConcentrationTimeEffectReference
This compound10, 20, 40 µM14 or 24 hHighly up-regulates IL-2 production[3]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research institutions, the methodologies employed in the cited studies can be summarized as follows.

Cell Culture and Treatment
  • Cell Lines: Human lymphoma cell lines (e.g., MOLT4, OCI-Ly3, Z-138, RS4;11) and primary cells (e.g., Naive CD4+ T cells) were used.

  • Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO₂).

  • This compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), was added to the cell cultures at various concentrations and for different durations as indicated in the specific experiments.

Protein Degradation Analysis
  • Method: Quantitative mass spectrometry-based proteomics and Western blotting.

  • Workflow:

    • Cells were treated with this compound or a vehicle control.

    • Cell lysates were prepared.

    • For proteomics, proteins were digested, labeled, and analyzed by LC-MS/MS to quantify changes in protein abundance across the proteome.

    • For Western blotting, protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the target proteins (CK1α, IKZF1, IKZF3, PDE6D) and a loading control (e.g., GAPDH).

    • Secondary antibodies conjugated to a detectable marker were used for visualization and quantification.

Experimental_Workflow Cell_Culture Cell Culture (e.g., MOLT4) Treatment Treatment with this compound (various concentrations and times) Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Proteomics Quantitative Proteomics (LC-MS/MS) Cell_Lysis->Proteomics Western_Blot Western Blotting Cell_Lysis->Western_Blot Data_Analysis Data Analysis and Quantification of Protein Degradation Proteomics->Data_Analysis Western_Blot->Data_Analysis

General experimental workflow for protein degradation analysis.
Cell Viability Assays

  • Method: Colorimetric assays such as MTT or CellTiter-Glo.

  • Workflow:

    • Cells were seeded in multi-well plates.

    • Cells were treated with a range of concentrations of this compound.

    • After a defined incubation period (e.g., 72 hours), the assay reagent was added.

    • The absorbance or luminescence was measured, which correlates with the number of viable cells.

    • IC₅₀ values were calculated from the dose-response curves.

Cytokine Production Assays
  • Method: Enzyme-linked immunosorbent assay (ELISA).

  • Workflow:

    • Naive CD4+ T cells were isolated and cultured.

    • Cells were treated with this compound.

    • The cell culture supernatant was collected.

    • The concentration of IL-2 in the supernatant was quantified using a specific ELISA kit according to the manufacturer's instructions.

Future Directions and Conclusion

The early-stage research on this compound, primarily conducted in the context of oncology, has laid a strong foundation for its investigation as a potential anti-inflammatory agent. The demonstrated ability of this compound to induce the degradation of CK1α and subsequently inhibit the pro-inflammatory NF-κB signaling pathway is a compelling rationale for its further development in this therapeutic area.

Future research should focus on:

  • Evaluating the efficacy of this compound in in vitro and in vivo models of inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

  • Characterizing the effects of this compound on a broader range of immune cell types and their functions.

  • Investigating the pharmacokinetic and pharmacodynamic properties of this compound in relevant animal models of inflammation.

  • Conducting formal preclinical toxicology and safety studies to support potential clinical development for inflammatory indications.

References

Methodological & Application

FPFT-2216 Experimental Protocol for In Vitro Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPFT-2216 is a novel small molecule "molecular glue" that induces the degradation of specific cellular proteins, demonstrating significant potential in cancer and inflammatory disease research. It facilitates the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and neo-substrates, leading to their ubiquitination and subsequent proteasomal degradation.[1][2] The primary targets of this compound include phosphodiesterase 6D (PDE6D), the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and casein kinase 1α (CK1α).[1][3] This degradation cascade triggers potent downstream anti-tumor effects, primarily through the activation of the p53 signaling pathway and inhibition of the NF-κB signaling pathway.[3][4][5] These application notes provide detailed protocols for key in vitro experiments to study the activity of this compound, along with data presentation and visualization of its mechanism of action.

Data Summary

Antiproliferative Activity of this compound in Lymphoid Tumor Cell Lines

The antiproliferative effects of this compound have been evaluated across a panel of lymphoid tumor cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity, particularly in non-GCB DLBCL cell lines.

Cell LineSubtypeIC50 (µM)
OCI-Ly3GCB DLBCL0.090
Z-138MCL0.140
RS4;11ALL0.351
Kasumi-10ALL0.093

GCB DLBCL: Germinal Center B-cell-like Diffuse Large B-cell Lymphoma; MCL: Mantle Cell Lymphoma; ALL: Acute Lymphoblastic Leukemia. Data sourced from[1].

Protein Degradation in MOLT4 Cells

This compound induces potent, dose-dependent degradation of its target proteins in the MOLT4 acute lymphoblastic leukemia cell line.

Target ProteinConcentrationTreatment DurationDegradation Level
PDE6D8 nM4 hours> 50%
PDE6D, IKZF1, IKZF3, CK1α200 nM4 hoursMaximum Degradation
PDE6D1 µM2 hoursComplete Degradation

Data sourced from[1][6].

Experimental Protocols

Cell Proliferation Assay

This protocol details the methodology to assess the antiproliferative activity of this compound on lymphoid tumor cell lines using a luminescence-based cell viability assay.

Materials:

  • Lymphoid tumor cell lines (e.g., OCI-Ly3, Z-138, RS4;11)

  • This compound (reconstituted in DMSO)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to acclimatize.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.25%.

    • Add 10 µL of the diluted this compound to the respective wells to achieve the desired final concentrations. Include vehicle control (DMSO) and no-treatment control wells.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values by plotting a dose-response curve using appropriate software.

Western Blot Analysis of Protein Degradation

This protocol describes the detection of this compound-induced degradation of target proteins (IKZF1, IKZF3, CK1α, and PDE6D) by Western blot.

Materials:

  • MOLT4 cells or other suitable cell lines

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer system

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Primary Antibody Suggestions:

Target ProteinHost SpeciesRepresentative Vendor/Cat. No.Recommended Dilution
IKZF1 (Ikaros)RabbitCell Signaling Technology, #90341:1000
IKZF3 (Aiolos)RabbitCell Signaling Technology, #151031:1000
CK1αRabbitCell Signaling Technology, #26551:1000
PDE6DRabbitAbcam, ab1709231:1000
GAPDH (Loading Control)MouseCell Signaling Technology, #971661:5000

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with various concentrations of this compound for the desired duration (e.g., 4 hours).

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

    • Analyze the band intensities relative to the loading control (e.g., GAPDH) to quantify protein degradation.

Visualizations

This compound Mechanism of Action

FPFT_2216_Mechanism cluster_FPFT2216 This compound Action cluster_Targets Target Proteins cluster_Degradation Proteasomal Degradation FPFT2216 This compound CRBN CRBN (E3 Ligase) FPFT2216->CRBN binds IKZF1 IKZF1/IKZF3 CRBN->IKZF1 recruits CK1a CK1α CRBN->CK1a recruits PDE6D PDE6D CRBN->PDE6D recruits Ub Ubiquitination IKZF1->Ub CK1a->Ub PDE6D->Ub Proteasome Proteasome Ub->Proteasome degradation FPFT_2216_Signaling cluster_Degradation Protein Degradation cluster_p53 p53 Pathway Activation cluster_NFkB NF-κB Pathway Inhibition FPFT2216 This compound CK1a_deg CK1α Degradation FPFT2216->CK1a_deg IKZF1_deg IKZF1/3 Degradation FPFT2216->IKZF1_deg p53 p53 Activation CK1a_deg->p53 leads to CBM CBM Complex Activity CK1a_deg->CBM decreases p21_MDM2 Upregulation of p21 and MDM2 p53->p21_MDM2 Anti_Tumor Anti-Tumor Effects (e.g., in Lymphoma) p21_MDM2->Anti_Tumor NFkB NF-κB Inhibition CBM->NFkB inhibits NFkB->Anti_Tumor

References

Determining the Optimal Concentration of FPFT-2216 for Cell Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPFT-2216 is a novel "molecular glue" compound that induces the degradation of several key cellular proteins, making it a valuable tool for research in oncology and inflammatory diseases.[1] It functions by redirecting the CRL4^CRBN^ E3 ubiquitin ligase to new substrates, leading to their ubiquitination and subsequent degradation by the proteasome.[2][3] The primary targets of this compound are phosphodiesterase 6D (PDE6D), the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and casein kinase 1α (CK1α).[1][2] The degradation of these proteins by this compound has been shown to activate the p53 signaling pathway and inhibit the NFκB pathway, ultimately leading to anti-tumor effects in various cancer cell lines, particularly those of hematopoietic origin.[4][5]

These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for their specific cell-based assays. The included protocols and data summaries are based on established findings to ensure reproducible and meaningful results.

Data Presentation: Efficacy of this compound in Cell Lines

The following tables summarize the effective concentrations and treatment times of this compound as reported in the literature for the MOLT4 human acute lymphoblastic leukemia cell line. This data serves as a strong starting point for designing experiments in other cell lines.

Table 1: Dose-Dependent Degradation of Target Proteins by this compound in MOLT4 Cells

ConcentrationIncubation TimeTarget Protein(s)Observed EffectReference
8 nM4 hoursPDE6D>50% degradation[1][2]
40 nM4 hoursPDE6D, IKZF1, IKZF3, CK1αSignificant degradation[1]
200 nM4 hoursPDE6D, IKZF1, IKZF3, CK1αMaximum degradation[1][2]
1 µM4 hoursPDE6D, IKZF1, IKZF3, CK1αMaximum degradation[1]

Table 2: Time-Course of PDE6D Degradation by this compound in MOLT4 Cells

ConcentrationIncubation TimeObserved EffectReference
1 µM2 hoursComplete degradation of PDE6D[1]
1 µM4 hoursComplete degradation of PDE6D[1]
1 µM6 hoursComplete degradation of PDE6D[1]
1 µM16 hoursSustained degradation of PDE6D[1]
1 µM24 hoursSustained degradation of PDE6D[1]

Table 3: Anti-proliferative Activity (IC50) of this compound in Lymphoid Tumor Cell Lines after 3 Days of Culture

Cell LineIC50 (µmol/L)Reference
OCI-Ly30.090[6]
Z-1380.140[6]
RS4;110.351[6]
Kasumi-100.093[6]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration for Target Protein Degradation

This protocol outlines the steps to identify the optimal concentration of this compound for degrading its target proteins in a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (PDE6D, IKZF1, IKZF3, CK1α) and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and recover overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range based on existing data is 0 nM (vehicle control), 1 nM, 10 nM, 50 nM, 100 nM, 200 nM, 500 nM, and 1 µM.[1]

  • Cell Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or DMSO as a vehicle control.

  • Incubation: Incubate the cells for a predetermined time. Based on kinetic studies, a 4 to 6-hour incubation is sufficient to observe significant degradation.[1][7]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins and a loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control. Determine the concentration of this compound that results in the desired level of protein degradation.

Protocol 2: Cell Viability/Proliferation Assay

This protocol is designed to assess the effect of this compound on cell viability and determine its half-maximal inhibitory concentration (IC50).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A broad concentration range (e.g., 0.001 to 100 µM) is recommended for initial studies.[8]

  • Cell Treatment: Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 3 days).[6]

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

FPFT_2216_Signaling_Pathway cluster_FPFT This compound Action cluster_targets Target Proteins cluster_proteasome Proteasomal Degradation cluster_downstream Downstream Effects FPFT This compound CRBN CRBN (E3 Ubiquitin Ligase) FPFT->CRBN binds IKZF1 IKZF1/3 CRBN->IKZF1 targets for ubiquitination CK1a CK1α CRBN->CK1a targets for ubiquitination PDE6D PDE6D CRBN->PDE6D targets for ubiquitination Proteasome Proteasome IKZF1->Proteasome degraded by CK1a->Proteasome degraded by PDE6D->Proteasome degraded by p53 p53 Activation Proteasome->p53 leads to NFkB NFκB Inhibition Proteasome->NFkB leads to TumorGrowth Inhibition of Tumor Growth p53->TumorGrowth contributes to NFkB->TumorGrowth contributes to

Caption: this compound mediated protein degradation and downstream signaling.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results CellCulture 1. Cell Culture (Select and maintain cell line) FPFT_Prep 2. This compound Preparation (Prepare stock and working solutions) Cell_Seeding 3. Cell Seeding (Plate cells for treatment) FPFT_Prep->Cell_Seeding Treatment 4. Cell Treatment (Add this compound at various concentrations) Cell_Seeding->Treatment Incubation 5. Incubation (Defined time period, e.g., 4-24h) Treatment->Incubation Lysis 6. Cell Lysis & Protein Quantification Incubation->Lysis ViabilityAssay 8. Cell Viability Assay (Determine IC50) Incubation->ViabilityAssay WesternBlot 7. Western Blot (Analyze target protein levels) Lysis->WesternBlot Data_Analysis 9. Data Analysis & Interpretation (Determine optimal concentration) WesternBlot->Data_Analysis ViabilityAssay->Data_Analysis

Caption: Workflow for determining the optimal concentration of this compound.

References

Application Notes and Protocols for FPFT-2216 Administration in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and dosage of FPFT-2216 in in vivo mouse models, based on currently available data. The protocols outlined below are intended to serve as a guide for researchers developing preclinical study designs.

Summary of Quantitative Data

The following table summarizes the reported dosages and administration routes for this compound in various mouse models.

Animal ModelDosageAdministration RouteVehicle/FormulationStudy ContextReference
CRBNI391V mice30 mg/kgOral (p.o.) or Intraperitoneal (i.p.)0.5% carboxymethylcellulose/sodium and 0.25% Tween 80Degradation of CK-1α and IKZF1[1][2]
C.B-17 SCID mice (Z-138 cell line-derived xenograft)10 mg/kgNot specifiedNot specifiedAntitumor activity in combination with siremadlin[3][4]
C.B-17 SCID mice (Z-138 cell line-derived xenograft)1 mg/kgNot specifiedNot specifiedAntitumor activity in combination with rituximab[4]
C.B-17 SCID mice (LYXFDLBC 2835 patient-derived xenograft)0.1, 1 mg/kgNot specifiedNot specifiedAntitumor activity[4]
CD1 mice3 mg/kgIntravenous (IV)5% v/v NMP, 5% v/v Solutol HS-15, and 90% v/v normal salinePharmacokinetic studies[5]
CD1 mice10 mg/kgOral (p.o.)5% v/v NMP, 5% v/v Solutol HS-15, 20% PEG 400, and 70% v/v normal salinePharmacokinetic studies[5]

Signaling Pathway of this compound

This compound is a "molecular glue" compound that induces the degradation of multiple protein targets through the ubiquitin-proteasome system.[1][6] Its primary targets include phosphodiesterase 6D (PDE6D), the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and casein kinase 1α (CK1α).[1][6] The degradation of CK1α leads to the activation of the p53 signaling pathway and inhibition of the CARD11/BCL10/MALT1 (CBM) complex, which in turn inhibits NF-κB signaling.[3][6][7] This dual action contributes to its potent anti-tumor effects, particularly in hematopoietic malignancies.[6][7]

FPFT2216_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Machinery cluster_2 Degradation Targets cluster_3 Downstream Effects FPFT2216 This compound CRBN CRBN E3 Ligase FPFT2216->CRBN recruits IKZF1_IKZF3 IKZF1/IKZF3 CRBN->IKZF1_IKZF3 targets for ubiquitination CK1a CK1α CRBN->CK1a targets for ubiquitination PDE6D PDE6D CRBN->PDE6D targets for ubiquitination Proteasome Proteasome IKZF1_IKZF3->Proteasome degradation CK1a->Proteasome degradation p53_pathway p53 Pathway Activation CK1a->p53_pathway degradation leads to CBM_complex CBM Complex Inhibition CK1a->CBM_complex degradation leads to PDE6D->Proteasome degradation Antitumor_activity Antitumor Activity p53_pathway->Antitumor_activity NFkB_pathway NF-κB Pathway Inhibition NFkB_pathway->Antitumor_activity CBM_complex->NFkB_pathway

Caption: this compound signaling pathway.

Experimental Protocols

Preparation of this compound Formulation

For Oral (p.o.) or Intraperitoneal (i.p.) Administration:

  • Vehicle: 0.5% (w/v) carboxymethylcellulose sodium and 0.25% (v/v) Tween 80 in sterile water.

  • Procedure:

    • Weigh the required amount of this compound.

    • Prepare the vehicle solution by first dissolving the carboxymethylcellulose sodium in sterile water with gentle heating and stirring.

    • Allow the solution to cool to room temperature.

    • Add Tween 80 and mix thoroughly.

    • Suspend the weighed this compound in the vehicle solution.

    • Vortex or sonicate the suspension until a homogenous mixture is achieved. It is recommended to prepare this formulation fresh on the day of use.[1][2]

For Intravenous (IV) or Oral (p.o.) Administration (Pharmacokinetic Studies):

  • Vehicle (IV): 5% (v/v) N-methyl-2-pyrrolidone (NMP), 5% (v/v) Solutol HS-15, and 90% (v/v) normal saline.[5]

  • Vehicle (p.o.): 5% (v/v) NMP, 5% (v/v) Solutol HS-15, 20% (v/v) PEG 400, and 70% (v/v) normal saline.[5]

  • Procedure:

    • Weigh the required amount of this compound.

    • Dissolve the this compound in NMP.

    • Add Solutol HS-15 and mix.

    • For the oral formulation, add PEG 400 and mix.

    • Bring the solution to the final volume with normal saline and mix until clear. Prepare fresh daily.[5]

In Vivo Administration Workflow

The following diagram outlines a general workflow for the in vivo administration of this compound in mouse models.

InVivo_Workflow cluster_0 Pre-treatment cluster_1 Treatment cluster_2 Monitoring and Analysis animal_model Select Animal Model (e.g., C.B-17 SCID, CRBNI391V) tumor_implantation Tumor Cell Implantation (CDX or PDX models) animal_model->tumor_implantation tumor_growth Allow Tumors to Reach Pre-determined Size tumor_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization administration Administer this compound (p.o., i.p., or IV) randomization->administration formulation_prep Prepare this compound Formulation formulation_prep->administration monitoring Monitor Tumor Volume and Body Weight administration->monitoring pk_pd_analysis Pharmacokinetic/Pharmacodynamic Analysis (Optional) administration->pk_pd_analysis endpoint Endpoint Analysis (e.g., Tumor tissue collection) monitoring->endpoint pk_pd_analysis->endpoint

Caption: Experimental workflow for this compound in vivo studies.

Animal Models and Study Design
  • Animal Strains: C.B-17 SCID mice are suitable for cell line-derived (CDX) and patient-derived xenograft (PDX) models of human cancers, such as lymphoma.[3] CRBNI391V mice can be utilized to study the in vivo degradation of target proteins.[1]

  • Tumor Implantation: For xenograft models, tumor cells (e.g., 0.5 x 107 to 1 x 107 cells per mouse) are typically suspended in a solution such as 50% Matrigel and injected subcutaneously into the flanks of the mice.[3]

  • Treatment Initiation: Treatment with this compound is generally initiated once tumors have reached a palpable or pre-determined size.

  • Monitoring: Tumor volume and body weight should be measured regularly (e.g., two to three times per week) to assess efficacy and toxicity.[3] Tumor volume can be calculated using the formula: (Length × Width2) / 2.

  • Study Duration: Treatment duration can vary, with some studies administering the compound for three weeks.[3] In some cases, tumor regression has been observed for up to 24 days after the final dose.[3][6]

Endpoint Analysis
  • Western Blotting: To confirm the degradation of target proteins such as IKZF1 and CK1α.

  • Immunohistochemistry (IHC): To assess protein expression and localization within the tumor microenvironment.

  • Pharmacokinetic Analysis: To determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Histopathology: To evaluate tumor morphology and treatment-related changes.

These notes and protocols provide a foundational guide for the in vivo use of this compound. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines.

References

Application Notes and Protocols for Measuring FPFT-2216-Induced Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPFT-2216 is a novel small molecule "molecular glue" that induces the degradation of specific target proteins by redirecting the activity of the CRL4^CRBN^ E3 ubiquitin ligase complex.[1][2] This mechanism of action holds significant therapeutic potential in oncology and inflammatory diseases.[2][3] Accurate and robust methods to quantify the degradation of target proteins are essential for the preclinical and clinical development of this compound and other molecular glues. These application notes provide detailed protocols for key experimental techniques used to measure this compound-induced protein degradation, including Western blotting, quantitative mass spectrometry, and reporter protein assays.

Mechanism of Action: this compound-Mediated Protein Degradation

This compound functions by inducing proximity between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and specific target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1] The primary targets of this compound include phosphodiesterase 6D (PDE6D), the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and casein kinase 1α (CK1α).[2][4] The degradation of these proteins impacts critical cellular signaling pathways. For instance, the degradation of CK1α leads to the activation of the p53 tumor suppressor pathway and the inhibition of the pro-survival NF-κB signaling pathway.[4][5]

cluster_FPFT_Action This compound Mechanism of Action cluster_Signaling_Consequences Downstream Signaling This compound This compound Ternary_Complex Ternary Complex (this compound-CRBN-Target) This compound->Ternary_Complex CRL4_CRBN CRL4-CRBN E3 Ligase CRL4_CRBN->Ternary_Complex Target_Proteins Target Proteins (PDE6D, IKZF1, IKZF3, CK1α) Target_Proteins->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation CK1a_Degradation CK1α Degradation Degradation->CK1a_Degradation p53_Activation p53 Pathway Activation CK1a_Degradation->p53_Activation NFkB_Inhibition NF-κB Pathway Inhibition CK1a_Degradation->NFkB_Inhibition Tumor_Suppression Tumor Growth Inhibition p53_Activation->Tumor_Suppression NFkB_Inhibition->Tumor_Suppression cluster_workflow General Experimental Workflow cluster_techniques Analysis Techniques Cell_Culture 1. Cell Culture and Treatment Sample_Prep 2. Sample Preparation (Lysis) Cell_Culture->Sample_Prep Quantification 3. Protein Quantification (e.g., BCA Assay) Sample_Prep->Quantification Analysis 4. Degradation Analysis Quantification->Analysis Western_Blot Western Blot Analysis->Western_Blot Mass_Spec Mass Spectrometry Analysis->Mass_Spec Reporter_Assay Reporter Assay Analysis->Reporter_Assay

References

Application Note and Protocol: Detecting IKZF1 Degradation by FPFT-2216 using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

IKAROS family zinc finger 1 (IKZF1) is a transcription factor crucial for hematopoietic cell differentiation, particularly in the development of lymphocytes.[1][2][3] Aberrant IKZF1 function is implicated in various hematological malignancies, making it a compelling therapeutic target.[3] Targeted protein degradation has emerged as a powerful therapeutic strategy to eliminate disease-causing proteins.[4] FPFT-2216 is a "molecular glue" compound that induces the degradation of several proteins, including IKZF1, Ikaros family zinc finger 3 (IKZF3), and casein kinase 1α (CK1α), through the ubiquitin-proteasome system.[5][6][7][8] This mechanism of action makes this compound a promising candidate for the treatment of cancers such as lymphoma and other hematopoietic malignancies.[7][8][9]

Western blotting is a fundamental technique for monitoring the efficacy of small molecule degraders by quantifying the reduction in the target protein levels within cells.[4] This document provides a detailed protocol for performing a Western blot analysis to detect and quantify the degradation of IKZF1 in a human T-cell acute lymphoblastic leukemia cell line (e.g., MOLT4) following treatment with this compound.[6]

Signaling Pathway of this compound-Mediated IKZF1 Degradation

This compound acts as a molecular glue, facilitating the interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and IKZF1. This induced proximity leads to the polyubiquitination of IKZF1, marking it for degradation by the 26S proteasome.

FPFT2216_pathway cluster_0 Cell FPFT2216 This compound Ternary_Complex Ternary Complex (CRBN-FPFT2216-IKZF1) FPFT2216->Ternary_Complex Binds CRBN CRBN (E3 Ligase Complex) CRBN->Ternary_Complex IKZF1 IKZF1 IKZF1->Ternary_Complex PolyUb_IKZF1 Polyubiquitinated IKZF1 Ternary_Complex->PolyUb_IKZF1 Polyubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_IKZF1->Proteasome Targeted for Degradation Degraded_IKZF1 Degraded IKZF1 (Peptides) Proteasome->Degraded_IKZF1 Degrades

Caption: this compound mediated IKZF1 protein degradation pathway.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps in the Western blot protocol to assess IKZF1 degradation.

WB_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture & Treatment with this compound B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (Anti-IKZF1) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis & Quantification I->J

Caption: Western blot experimental workflow.

Quantitative Data Summary

The following table summarizes treatment conditions for this compound that have been shown to induce degradation of IKZF1 in MOLT4 cells.[6] Researchers should perform their own dose-response and time-course experiments to determine the optimal conditions for their specific cell line and experimental setup.

ParameterConditionTarget Protein(s)Cell LineExpected OutcomeReference
Concentration 0, 1.6, 8, 40, 200, 1000 nMIKZF1, IKZF3, CK1α, PDE6DMOLT4Dose-dependent degradation, with maximum degradation at ≥200 nM.[6]
Time Course 0, 2, 4, 6, 16, 24 hours (at 1 µM)IKZF1, IKZF3, CK1α, PDE6DMOLT4Significant degradation observed as early as 2 hours, persisting for at least 24 hours.[6]

Detailed Experimental Protocol

This protocol is optimized for assessing IKZF1 degradation in suspension cell lines such as MOLT4.

Materials and Reagents

Cell Culture and Treatment:

  • MOLT4 cells (or other suitable cell line expressing IKZF1)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

Cell Lysis and Protein Quantification:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis and Extraction Buffer or similar (e.g., 50 mM Tris-HCl, pH 7.2, 250 mM NaCl, 0.1% NP-40, 2 mM EDTA, 10% glycerol)[10]

  • Protease and Phosphatase Inhibitor Cocktail[11][12]

  • BCA Protein Assay Kit or Bradford Protein Assay Kit[13][14][15]

SDS-PAGE and Protein Transfer:

  • 4x Laemmli Sample Buffer (with 2-mercaptoethanol (B42355) or DTT)[4]

  • Precast or hand-cast polyacrylamide gels (e.g., 4-15% gradient)

  • SDS-PAGE running buffer (Tris-Glycine-SDS)

  • Protein molecular weight standards

  • PVDF membranes (0.45 µm)

  • Transfer buffer (Tris-Glycine with 20% methanol)

  • Methanol[4][16]

  • Wet or semi-dry transfer system[16][17]

Immunodetection:

  • Blocking buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)[4]

  • Primary Antibody: Anti-IKZF1/Ikaros antibody (validated for Western Blot)[1][2][18][19]

  • Loading Control Antibody: Anti-GAPDH, Anti-β-actin, or Anti-α-tubulin antibody

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG or anti-mouse IgG[20][21][22]

  • Enhanced Chemiluminescence (ECL) detection reagents[1][20]

  • Chemiluminescence imaging system[4]

Experimental Procedure

2.1. Cell Culture and Treatment

  • Culture MOLT4 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seed cells at a density of 0.5 x 10⁶ cells/mL in a new culture plate.

  • Prepare serial dilutions of this compound in culture medium. For a dose-response experiment, typical final concentrations might be 1, 10, 100, and 1000 nM. Include a vehicle-only control (DMSO).

  • Treat the cells with the desired concentrations of this compound or vehicle for the specified time (e.g., 4, 8, or 24 hours).

2.2. Sample Preparation (Cell Lysis)

  • After treatment, transfer cells to centrifuge tubes.

  • Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.[23]

  • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.[4][24]

  • Lyse the cells by resuspending the pellet in ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors (e.g., 100 µL of buffer per 1-2 x 10⁶ cells).[11][23]

  • Incubate the lysate on ice for 30 minutes, vortexing periodically.[4]

  • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube. Store on ice for immediate use or at -80°C for long-term storage.[24][25]

2.3. Protein Quantification

  • Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.[13][14]

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.[4] A typical loading amount is 20-30 µg of total protein per lane.[4][26]

2.4. SDS-PAGE

  • Add 4x Laemmli sample buffer to each normalized protein sample to a final concentration of 1x.[4]

  • Denature the samples by heating at 95-100°C for 5 minutes.[4]

  • Load equal amounts of protein (20-30 µg) into the wells of a polyacrylamide gel. Include a protein ladder to determine molecular weights.[4]

  • Run the gel in SDS-PAGE running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

2.5. Protein Transfer

  • Activate a PVDF membrane by briefly immersing it in methanol, then equilibrate it in transfer buffer.[4][16]

  • Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) in a transfer cassette, ensuring no air bubbles are trapped between the gel and the membrane.[4]

  • Perform the protein transfer using a wet or semi-dry apparatus according to the manufacturer's instructions (e.g., 1 hour at 100 V for wet transfer).[16]

2.6. Immunodetection

  • After transfer, block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[4]

  • Wash the membrane three times for 5 minutes each with TBST.[4]

  • Incubate the membrane with the primary anti-IKZF1 antibody diluted in blocking buffer (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.

  • The next day, wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system. Adjust the exposure time to avoid signal saturation.[4]

2.7. Stripping and Reprobing for Loading Control

  • If necessary, the membrane can be stripped of antibodies using a stripping buffer and re-probed for a loading control protein (e.g., GAPDH or β-actin) to confirm equal protein loading across all lanes. Follow the same immunodetection steps with the appropriate primary and secondary antibodies.

2.8. Data Analysis

  • Quantify the band intensities for IKZF1 and the loading control using image analysis software (e.g., ImageJ).[4]

  • Normalize the intensity of the IKZF1 band to the intensity of the corresponding loading control band for each sample.[27]

  • Calculate the percentage of IKZF1 degradation relative to the vehicle-treated control to determine the efficacy of this compound.

References

Application Notes and Protocols for FPFT-2216 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPFT-2216 is a novel molecular glue compound that induces the degradation of multiple protein targets, demonstrating significant potential in cancer therapy, particularly for hematopoietic malignancies such as lymphoma.[1][2] This document provides detailed application notes and experimental protocols for investigating the use of this compound in combination with other cancer therapeutics.

This compound functions by inducing the proteasomal degradation of IKAROS family zinc finger proteins 1 and 3 (IKZF1 and IKZF3), Casein Kinase 1 alpha (CK1α), and Phosphodiesterase 6D (PDE6D). The degradation of CK1α leads to the activation of the p53 signaling pathway and inhibition of the CARD11/BCL10/MALT1 (CBM) complex and the NF-κB pathway, resulting in potent anti-proliferative effects in cancer cells.[1][2]

These application notes summarize the current understanding of this compound's mechanism and provide protocols for evaluating its synergistic potential with other anti-cancer agents.

Data Presentation

In Vitro Anti-proliferative Activity of this compound in Lymphoid Tumor Cell Lines
Cell LineSubtypeIC50 (µM)
Z-138Mantle Cell Lymphoma0.005
OCI-Ly3Diffuse Large B-cell Lymphoma (GCB)0.104
RI-1Diffuse Large B-cell Lymphoma (non-GCB)≤ 0.05
MOLM-13Acute Myeloid LeukemiaData Not Available

Data synthesized from publicly available research.[3][4]

In Vivo Anti-tumor Efficacy of this compound in Combination Therapy in a Z-138 Mantle Cell Lymphoma Xenograft Model
Treatment GroupDosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
VehicleOnce daily, p.o.~2000-
This compound10 mg/kg, once daily, p.o.~500~75
Siremadlin (MDM2 Inhibitor)100 mg/kg, twice weekly, p.o.~1500~25
This compound + Siremadlin10 mg/kg this compound + 100 mg/kg Siremadlin<100 (Near complete regression)>95
Rituximab30 µ g/mouse , single i.p. injection~1000~50
This compound + Rituximab1 mg/kg this compound + 30 µ g/mouse Rituximab~200~90

Data represents an approximation based on graphical data from Kanaoka et al., 2024.[1][5]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in cancer cells.

FPFT2216_Mechanism cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FPFT2216 This compound CRBN CRBN E3 Ligase Complex FPFT2216->CRBN Binds to CK1a CK1α CRBN->CK1a Recruits for Degradation IKZF13 IKZF1/3 CRBN->IKZF13 Recruits for Degradation Proteasome Proteasome CK1a->Proteasome Degraded CBM CBM Complex CK1a->CBM Activates p53_mdm2 p53-MDM2 Complex CK1a->p53_mdm2 Phosphorylates MDM2, Promotes p53 degradation IKZF13->Proteasome Degraded IkBa IκBα CBM->IkBa Phosphorylates IkBa->Proteasome Degraded NFkB NF-κB IkBa->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates p53 p53 p53_mdm2->p53 Releases p21 p21 p53->p21 Upregulates MDM2 MDM2 p53->MDM2 Upregulates CellCycleArrest Cell Cycle Arrest Apoptosis p21->CellCycleArrest MDM2->p53 Promotes degradation (Negative Feedback) Proliferation Cell Proliferation Survival NFkB_nuc->Proliferation Promotes Transcription

This compound Mechanism of Action

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment of this compound with an MDM2 Inhibitor

This protocol details a method to assess the synergistic anti-proliferative effects of this compound in combination with an MDM2 inhibitor, such as siremadlin, in lymphoma cell lines.

1. Materials:

  • Lymphoma cell lines (e.g., Z-138, OCI-Ly3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MDM2 inhibitor (e.g., siremadlin, stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader capable of luminescence detection

2. Procedure:

  • Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete medium. Incubate for 24 hours.

  • Drug Preparation: Prepare a dose-response matrix of this compound and the MDM2 inhibitor. A 7x7 matrix is recommended, with concentrations spanning above and below the known IC50 values for each compound.

  • Cell Treatment: Add 10 µL of the drug solutions (or DMSO as a vehicle control) to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Calculate the percentage of inhibition for each drug concentration and combination.

    • Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Synergy_Workflow start Start seed_cells Seed Lymphoma Cells in 96-well Plate start->seed_cells prepare_drugs Prepare Drug Dose-Response Matrix seed_cells->prepare_drugs treat_cells Treat Cells with This compound +/- MDM2i prepare_drugs->treat_cells incubate Incubate for 72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay data_analysis Analyze Data for Synergy (e.g., Combination Index) viability_assay->data_analysis end End data_analysis->end

References

FPFT-2216 solubility and preparation for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPFT-2216 is a novel "molecular glue" compound that induces the degradation of specific cellular proteins. It has demonstrated potential applications in cancer and inflammatory disease research.[1] this compound facilitates the interaction between the CRL4CRBN E3 ubiquitin ligase and its neo-substrates, leading to their ubiquitination and subsequent degradation by the proteasome.[2][3] The primary targets of this compound-induced degradation are phosphodiesterase 6D (PDE6D), casein kinase 1α (CK1α), and the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4][5]

This document provides detailed information on the solubility of this compound and protocols for its preparation for both in vitro and in vivo laboratory use.

Physicochemical Properties and Storage

A summary of the key properties and storage recommendations for this compound is provided below.

PropertyValue
Molecular Formula C₁₂H₁₂N₄O₃S
Molecular Weight 292.31 g/mol
Appearance Light yellow to light brown solid
Purity (HPLC) ≥ 95%
Storage (Powder) -20°C for 3 years; 4°C for 2 years
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month

Solubility Data

This compound exhibits solubility in various solvents, which is crucial for the preparation of stock and working solutions for different experimental setups.

SolventConcentrationNotes
DMSO 100 mg/mL (342.10 mM)Ultrasonic treatment may be required. Use newly opened, anhydrous DMSO.[1]
DMF Soluble-

Experimental Protocols

Preparation of Stock Solutions for In Vitro Use

The following protocol describes the preparation of stock solutions of this compound, typically for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 0.3421 mL of DMSO to 1 mg of this compound).

  • Vortex the solution thoroughly to facilitate dissolution.

  • If precipitation is observed, sonicate the solution in an ultrasonic bath until it becomes clear.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4]

Workflow for Preparing In Vitro Stock Solutions

cluster_0 Preparation of this compound Stock Solution (In Vitro) A Equilibrate this compound to Room Temperature B Weigh this compound Powder A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve C->D E Ultrasonicate if Necessary D->E If precipitate forms F Aliquot into Single-Use Volumes D->F If clear solution E->F G Store at -80°C or -20°C F->G

Caption: Workflow for preparing this compound stock solutions for in vitro experiments.

Preparation of Formulations for In Vivo Use

For animal studies, this compound can be formulated for oral (p.o.) or intraperitoneal (i.p.) administration.[1] Below are established protocols for preparing dosing solutions. It is recommended to prepare these formulations fresh on the day of use.

Protocol 1: PEG300/Tween-80/Saline Formulation

This formulation results in a clear solution with a solubility of ≥ 2.5 mg/mL (8.55 mM).[1][4]

Vehicle Composition:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add 4 volumes of PEG300 and mix thoroughly.

  • Add 0.5 volumes of Tween-80 and mix until the solution is homogeneous.

  • Add 4.5 volumes of saline to reach the final desired volume and concentration. Mix well.

  • If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Protocol 2: SBE-β-CD/Saline Formulation

This formulation also yields a clear solution with a solubility of ≥ 2.5 mg/mL (8.55 mM).[1]

Vehicle Composition:

  • 10% DMSO

  • 90% (20% SBE-β-CD in Saline)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Add 1 volume of the this compound DMSO stock to 9 volumes of the 20% SBE-β-CD solution.

  • Mix thoroughly until a clear solution is obtained.

Protocol 3: Corn Oil Suspension

This protocol results in a suspended solution with a solubility of 2.5 mg/mL (8.55 mM) and requires sonication.[1][4]

Vehicle Composition:

  • 10% DMSO

  • 90% Corn Oil

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Add 1 volume of the this compound DMSO stock to 9 volumes of corn oil.

  • Mix thoroughly and sonicate to create a uniform suspension. This formulation is suitable for oral and intraperitoneal injections.[1]

Workflow for Preparing In Vivo Formulations

cluster_1 Preparation of this compound Dosing Solutions (In Vivo) cluster_protocol1 Protocol 1: Clear Solution cluster_protocol2 Protocol 2: Clear Solution cluster_protocol3 Protocol 3: Suspension start Prepare this compound Stock in DMSO P1_1 Add PEG300 start->P1_1 P2_1 Prepare 20% SBE-β-CD in Saline start->P2_1 P3_1 Add Corn Oil start->P3_1 P1_2 Add Tween-80 P1_1->P1_2 P1_3 Add Saline P1_2->P1_3 P1_4 Mix & Sonicate if Needed P1_3->P1_4 P2_2 Add SBE-β-CD Solution P2_1->P2_2 P2_3 Mix Thoroughly P2_2->P2_3 P3_2 Mix & Sonicate P3_1->P3_2

Caption: Workflow for preparing this compound formulations for in vivo studies.

Mechanism of Action and Signaling Pathways

This compound acts as a molecular glue to induce the degradation of specific proteins. This degradation has been shown to impact key cellular signaling pathways.

Degradation of Target Proteins:

In MOLT4 cells, treatment with 1 µM this compound for 5 hours leads to the degradation of PDE6D, IKZF1, IKZF3, and CK1α.[1] Complete degradation of PDE6D is observed within 2 hours and persists for at least 24 hours.[1] In the same cell line, over 50% degradation of PDE6D is seen at a concentration of 8 nM, with maximum degradation of all four targets at 200 nM after 4 hours.[1]

Impact on Signaling Pathways:

The degradation of these target proteins by this compound has significant downstream effects on cellular signaling, particularly in lymphoma cells:

  • Activation of p53 Signaling: The degradation of CK1α by this compound leads to the activation of the p53 signaling pathway. This results in the upregulation of p53 and its transcriptional targets, such as p21 and MDM2.[6]

  • Inhibition of NF-κB Signaling: this compound inhibits the CARD11/BCL10/MALT1 (CBM) complex and subsequent phosphorylation of IκBα and NF-κB. This inhibitory effect is also mediated through the degradation of CK1α.[6]

These dual actions on the p53 and NF-κB pathways contribute to the anti-proliferative and anti-tumor effects of this compound.[6]

Signaling Pathway of this compound

cluster_2 This compound Signaling Pathway FPFT This compound CRBN CRL4-CRBN E3 Ligase FPFT->CRBN recruits CK1a CK1α CRBN->CK1a degrades IKZF1_3 IKZF1/3 CRBN->IKZF1_3 degrades p53 p53 Signaling CK1a->p53 inhibits NFkB NF-κB Signaling CK1a->NFkB activates Proliferation Cell Proliferation & Survival p53->Proliferation inhibits NFkB->Proliferation promotes

Caption: Simplified signaling pathway of this compound.

References

Application Note: Analysis of Apoptosis Induced by FPFT-2216 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPFT-2216 is a novel small molecule compound identified as a "molecular glue" that induces the degradation of specific cellular proteins. Its mechanism of action involves the hijacking of the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of target proteins, including casein kinase 1 alpha (CK1α) and the Ikaros family zinc finger proteins IKZF1 and IKZF3.[1][2] The degradation of CK1α results in the activation of the p53 tumor suppressor pathway, a critical regulator of cell cycle arrest and apoptosis.[1][3] This targeted protein degradation strategy makes this compound a promising candidate for cancer therapy, particularly for hematological malignancies.

This application note provides a detailed protocol for the analysis of apoptosis in cancer cell lines following treatment with this compound. The primary method described is flow cytometry using Annexin V and Propidium Iodide (PI) staining, a robust and widely used assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation

The following table presents illustrative data on the percentage of apoptotic and necrotic cells in a hypothetical cancer cell line treated with varying concentrations of this compound for 48 hours. This data is representative of a typical dose-dependent induction of apoptosis and is intended for illustrative purposes.

Table 1: Illustrative Dose-Dependent Induction of Apoptosis by this compound in Cancer Cells

This compound Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Necrotic Cells (%) (Annexin V-/PI+)
0 (Vehicle Control)95.22.11.51.2
0.185.68.34.21.9
0.562.125.410.32.2
1.040.742.814.12.4
5.015.355.225.63.9

Experimental Protocols

Protocol: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide Staining

This protocol outlines the steps for staining cancer cells treated with this compound with Annexin V-FITC and Propidium Iodide (PI) for analysis by flow cytometry.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., a lymphoid tumor cell line)

  • Complete cell culture medium

  • 6-well cell culture plates

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cancer cells in a 6-well plate at a density that allows for logarithmic growth during the treatment period.

    • Allow the cells to adhere overnight (for adherent cell lines).

    • Treat the cells with the desired concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 µM) and a vehicle control (e.g., DMSO) for the chosen time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • For suspension cells: Gently collect the cells from each well into separate centrifuge tubes.

    • For adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells) into a centrifuge tube. Wash the adherent cells once with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected culture medium.

    • Centrifuge the cell suspensions at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellets twice with cold PBS, centrifuging after each wash.

  • Annexin V and PI Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellets in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • After the incubation period, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within one hour of staining.

    • Set up the flow cytometer with the appropriate lasers and filters to detect FITC (for Annexin V) and PI.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.

    • Collect data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic or necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Mandatory Visualizations

experimental_workflow cluster_preparation Cell Preparation and Treatment cluster_staining Staining Procedure cluster_analysis Flow Cytometry Analysis cell_seeding Seed Cells in 6-well Plates treatment Treat with this compound and Vehicle Control cell_seeding->treatment harvesting Harvest and Wash Cells treatment->harvesting resuspension Resuspend in Binding Buffer harvesting->resuspension staining Add Annexin V-FITC and PI resuspension->staining incubation Incubate for 15 min in the Dark staining->incubation flow_cytometry Acquire Data on Flow Cytometer incubation->flow_cytometry gating Gate and Quantify Cell Populations flow_cytometry->gating data_analysis Analyze Apoptosis Data gating->data_analysis

Caption: Experimental workflow for apoptosis analysis after this compound treatment.

signaling_pathway cluster_drug_action This compound Action cluster_downstream_effect Downstream Signaling FPFT2216 This compound CRBN CRBN E3 Ligase FPFT2216->CRBN binds to CK1a CK1α CRBN->CK1a is recruited to Proteasome Proteasomal Degradation CK1a->Proteasome is ubiquitinated and targeted for p53 p53 Activation Proteasome->p53 leads to stabilization and Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Caption: this compound induced apoptosis signaling pathway.

References

Troubleshooting & Optimization

FPFT-2216 Technical Support Center: Troubleshooting Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges with the molecular glue compound FPFT-2216 in aqueous solutions. The following question-and-answer-style guides and FAQs address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a "molecular glue" compound that induces the degradation of several key proteins, including phosphodiesterase 6D (PDE6D), Ikaros (IKZF1), Aiolos (IKZF3), and casein kinase 1α (CK1α).[1][2][][4] It is a valuable tool for research in cancer and inflammatory diseases.[1][4] Like many small molecule inhibitors, this compound is hydrophobic, leading to poor solubility in aqueous solutions, which can be a significant challenge for in vitro and in vivo experiments that require the compound to be in a dissolved state for biological activity.

Q2: What are the recommended solvents for creating a stock solution of this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2] For in vitro studies, a high-concentration stock solution can be prepared in DMSO.[5] It is recommended to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1][6]

Q3: My this compound precipitated when I diluted my DMSO stock solution into my aqueous buffer. What should I do?

Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Reverse the order of addition: Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock to the pre-warmed aqueous buffer with vigorous mixing.[6] This helps to rapidly disperse the compound and prevent localized high concentrations that can lead to precipitation.[6]

  • Use pre-warmed buffer: Gently warming your aqueous buffer (e.g., to 37°C) before adding the compound can help increase solubility.[6] However, be mindful of the thermal stability of this compound and other components in your assay.

  • Sonication: A brief sonication in a water bath can help to break down precipitate particles and aid in dissolution.[6]

  • Lower the final concentration: If possible, try working with a lower final concentration of this compound in your experiment.

Troubleshooting Guide

Issue: Difficulty dissolving this compound for in vivo studies.

For in vivo experiments, achieving a stable and soluble formulation is critical. The following table summarizes recommended solvent formulations for this compound based on available data.[1][5]

ProtocolSolvent SystemAchievable Concentration & Appearance
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL; Clear solution
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL; Clear solution
310% DMSO, 90% Corn Oil2.5 mg/mL; Suspended solution

Note: For Protocols 1 and 2, the solvents should be added sequentially with thorough mixing at each step.[1][5] For Protocol 3, ultrasonic treatment may be necessary to achieve a uniform suspension.[1][5]

Experimental Protocols

Protocol 1: Preparation of this compound for in vitro assays

  • Prepare a high-concentration stock solution: Accurately weigh the desired amount of this compound powder and dissolve it in pure, anhydrous DMSO to a concentration of 10-50 mM. If necessary, use brief sonication or gentle warming (up to 37°C) to facilitate dissolution.[6]

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.[1][6]

  • Preparation of working solution: a. Warm the aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature (e.g., 37°C).[6] b. While vortexing or rapidly stirring the aqueous buffer, slowly add the required volume of the this compound DMSO stock solution to achieve the final desired concentration.[6] The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Protocol 2: Preparation of this compound for in vivo administration (using co-solvents) [1][5]

This protocol is based on the formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline .

  • Initial Dissolution: Dissolve the required amount of this compound in DMSO.

  • Add Co-solvent: Add PEG300 to the DMSO solution and mix thoroughly until the solution is clear.

  • Add Surfactant: Add Tween-80 and continue to mix.

  • Final Dilution: Add saline to the mixture to reach the final desired volume and concentration. Mix until a clear solution is obtained.

Visualizations

FPFT_2216_Solubilization_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting FPFT_Powder This compound Powder Stock_Solution High-Concentration Stock Solution (in DMSO) FPFT_Powder->Stock_Solution Dissolve DMSO DMSO DMSO->Stock_Solution Final_Solution Final Aqueous Solution Stock_Solution->Final_Solution Add dropwise with vigorous mixing Aqueous_Buffer Aqueous Buffer (e.g., PBS, Media) Aqueous_Buffer->Final_Solution Precipitate Precipitate Forms Final_Solution->Precipitate Warm Gentle Warming (37°C) Precipitate->Warm Try Sonicate Sonication Precipitate->Sonicate Try Co_Solvent Use Co-solvents (e.g., PEG300, Tween-80) Precipitate->Co_Solvent Consider

Caption: Workflow for preparing aqueous solutions of this compound.

FPFT_2216_Signaling_Pathway FPFT_2216 This compound CRL4_CRBN CRL4-CRBN E3 Ligase FPFT_2216->CRL4_CRBN binds to Ubiquitination Ubiquitination CRL4_CRBN->Ubiquitination recruits Proteins Target Proteins (PDE6D, IKZF1, IKZF3, CK1α) Proteins->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Downstream Downstream Biological Effects Proteasome->Downstream

Caption: Simplified signaling pathway of this compound-induced protein degradation.

References

optimizing FPFT-2216 treatment duration for maximum protein degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FPFT-2216. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when using this compound to achieve maximal protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known protein targets?

A1: this compound is a "molecular glue" compound that induces the degradation of specific proteins by recruiting them to the CRL4CRBN E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] The primary known targets of this compound are Phosphodiesterase 6D (PDE6D), Ikaros (IKZF1), Aiolos (IKZF3), and Casein Kinase 1α (CK1α).[1][2]

Q2: What is the optimal concentration of this compound to achieve maximum protein degradation?

A2: The optimal concentration can vary depending on the cell line and the specific target protein. However, in MOLT4 cells, significant degradation of PDE6D (over 50%) has been observed at a concentration of 8 nM.[1] Maximum degradation of PDE6D, along with IKZF1, IKZF3, and CK1α, was achieved at a concentration of 200 nM after a 4-hour treatment.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How long should I treat my cells with this compound to see maximum protein degradation?

A3: Degradation of target proteins by this compound is a rapid process. In MOLT4 cells treated with 1 µM this compound, complete degradation of PDE6D was observed within 2 hours.[1][2] This degradation was sustained for at least 24 hours.[1][2] A time-course experiment is recommended to determine the optimal treatment duration for your target of interest and cell line.

Q4: Which signaling pathways are affected by this compound treatment?

A4: this compound has been shown to activate the p53 signaling pathway and inhibit the NF-κB signaling pathway.[3][4] The degradation of CK1α is believed to mediate these effects.[4]

Q5: How can I confirm that this compound is inducing degradation of my target protein?

A5: The most common method to confirm protein degradation is Western blotting. By comparing the protein levels in cells treated with this compound to vehicle-treated control cells, a decrease in the band intensity corresponding to your target protein indicates degradation. To confirm that the degradation is proteasome-dependent, you can co-treat cells with this compound and a proteasome inhibitor (e.g., MG132).

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound-induced protein degradation in MOLT4 cells.

Table 1: Dose-Response of this compound on Protein Degradation in MOLT4 Cells (4-hour treatment)

ConcentrationPDE6D DegradationIKZF1, IKZF3, CK1α Degradation
8 nM> 50%Not specified
40 nMNot specifiedNot specified
200 nMMaximumMaximum
1 µMNot specifiedNot specified

Data sourced from MedchemExpress.[1]

Table 2: Time-Course of PDE6D Degradation in MOLT4 Cells (1 µM this compound)

Treatment DurationPDE6D Degradation Level
2 hoursComplete
4 hoursSustained
6 hoursSustained
16 hoursSustained
24 hoursSustained

Data sourced from MedchemExpress and PMC.[1][2]

Experimental Protocols

Protocol 1: Western Blot Analysis of this compound-Mediated Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein after treatment with this compound.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 2, 4, 8, 16, 24 hours).

2. Cell Lysis:

  • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing periodically.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples.

  • Add Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (20-30 µg) into the wells of an SDS-polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.

  • Confirm successful transfer by staining the membrane with Ponceau S.

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

7. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the signal using an imaging system.

  • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH, β-actin).

Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation

This protocol is to confirm the formation of the ternary complex (Target Protein - this compound - CRBN).

1. Cell Treatment and Lysis:

  • Treat cells with this compound or vehicle control.

  • Lyse cells in a non-denaturing lysis buffer (e.g., a buffer containing 0.5-1% NP-40) with protease inhibitors.

2. Pre-clearing the Lysate:

  • Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding.

  • Centrifuge and collect the supernatant.

3. Immunoprecipitation:

  • Add an antibody against either the target protein or CRBN to the pre-cleared lysate.

  • Incubate overnight at 4°C with gentle rotation.

4. Immune Complex Capture:

  • Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.

5. Washing:

  • Pellet the beads and wash them three to five times with ice-cold lysis buffer to remove non-specific binders.

6. Elution:

  • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

7. Western Blot Analysis:

  • Perform Western blotting on the eluted samples as described in Protocol 1.

  • Probe the membrane with antibodies against both the target protein and CRBN to detect the co-immunoprecipitated proteins.

Troubleshooting Guides

Issue 1: Weak or No Signal on Western Blot

Possible Cause Troubleshooting Step
Insufficient protein loadedIncrease the amount of protein loaded per well (up to 50 µg).
Inefficient protein transferConfirm transfer with Ponceau S staining. Optimize transfer time and voltage.
Low antibody concentrationIncrease the concentration of the primary and/or secondary antibody.
Antibody inactivityUse a fresh aliquot of the antibody. Ensure proper storage conditions.
Insufficient exposureIncrease the exposure time during signal detection.
Protein degradationAlways use fresh lysis buffer with protease inhibitors. Keep samples on ice.[5][6]

Issue 2: High Background on Western Blot

Possible Cause Troubleshooting Step
Insufficient blockingIncrease blocking time to 1-2 hours. Use 5% non-fat milk or BSA.
High antibody concentrationDecrease the concentration of the primary and/or secondary antibody.
Insufficient washingIncrease the number and duration of wash steps with TBST.
Contaminated buffersUse fresh, filtered buffers.

Issue 3: Non-specific Bands on Western Blot

Possible Cause Troubleshooting Step
Primary antibody cross-reactivityUse a more specific or affinity-purified primary antibody.
Protein overloadingReduce the amount of protein loaded per well.
Protein degradationEnsure adequate protease inhibitors are used during sample preparation.[5]

Issue 4: Weak or No Co-Immunoprecipitation Signal

Possible Cause Troubleshooting Step
Weak or transient interactionOptimize lysis buffer conditions (e.g., lower detergent concentration).
Incorrect antibody for IPUse an antibody validated for immunoprecipitation.
Insufficient antibodyIncrease the amount of antibody used for the pulldown.
Inefficient immune complex captureEnsure the use of appropriate Protein A/G beads for the antibody isotype.

Issue 5: High Background in Co-Immunoprecipitation

Possible Cause Troubleshooting Step
Non-specific binding to beadsPre-clear the lysate with beads before adding the primary antibody.[7]
Insufficient washingIncrease the number of wash steps and the stringency of the wash buffer.
Too much antibodyReduce the amount of primary antibody used.

Visualizations

FPFT2216_Mechanism cluster_0 This compound Mediated Protein Degradation FPFT2216 This compound Ternary_Complex Ternary Complex FPFT2216->Ternary_Complex CRBN CRBN E3_Ligase CRL4 E3 Ligase Complex CRBN->E3_Ligase part of E3_Ligase->Ternary_Complex Target_Protein Target Protein (PDE6D, IKZF1/3, CK1α) Target_Protein->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target recruits Ubiquitin Ubiquitin Ubiquitin->Ub_Target adds Proteasome 26S Proteasome Ub_Target->Proteasome targeted to Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades into

Caption: Mechanism of this compound induced protein degradation.

Western_Blot_Workflow cluster_1 Experimental Workflow for Western Blot Analysis A 1. Cell Treatment (this compound or Vehicle) B 2. Cell Lysis (with Protease Inhibitors) A->B C 3. Protein Quantification (BCA/Bradford Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF/Nitrocellulose) D->E F 6. Blocking (5% Milk or BSA) E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (ECL Substrate) H->I J 10. Data Analysis I->J Signaling_Pathways cluster_2 This compound Modulated Signaling Pathways FPFT2216 This compound CK1a CK1α FPFT2216->CK1a degrades p53 p53 CK1a->p53 inhibits NFkB NF-κB Pathway CK1a->NFkB activates p21 p21 p53->p21 activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest leads to Inflammation Inflammation & Proliferation NFkB->Inflammation promotes

References

identifying and mitigating off-target effects of FPFT-2216

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of FPFT-2216, a novel molecular glue compound. The information is presented in a question-and-answer format with detailed troubleshooting guides, experimental protocols, and data summaries to assist in the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a small molecule, "molecular glue" compound that functions as a degrader.[1] Its primary mechanism of action involves redirecting the CRL4CRBN E3 ubiquitin ligase to induce the proteasomal degradation of specific target proteins.[2] The intended primary targets are Casein Kinase 1α (CK1α) and the IKAROS family zinc finger transcription factors 1 and 3 (IKZF1 and IKZF3).[3][4] Degradation of these targets inhibits tumor growth by activating the p53 signaling pathway and inhibiting the NF-κB pathway, making this compound a potential therapeutic agent for hematopoietic malignancies like lymphoma.[3][5]

Q2: What are the known off-target effects of this compound?

A2: The most well-documented off-target of this compound is Phosphodiesterase 6D (PDE6D), which is also degraded by the compound.[1][2] While CK1α, IKZF1, and IKZF3 are the intended targets for its anti-cancer activity, its activity against PDE6D is a known off-target effect that should be considered during experimental design and data interpretation.[2] The low degradation preference for PDE6D makes this compound less than ideal as a specific PDE6D-targeted molecule.[2]

Q3: My experimental results are inconsistent with the known effects of CK1α or IKZF1/3 degradation. What could be the cause?

A3: Inconsistent results may arise from off-target effects, particularly the degradation of PDE6D or other, yet unidentified, proteins.[2][6] This can lead to unexpected phenotypes or the activation of compensatory signaling pathways.[7] It is also crucial to consider the concentration of this compound used, as higher concentrations increase the likelihood of engaging lower-affinity off-target proteins.[8]

Q4: How can I experimentally distinguish between on-target and off-target effects?

A4: A multi-step approach is recommended. First, perform a dose-response curve to determine the lowest effective concentration. Second, use a structurally unrelated inhibitor for the same primary target (e.g., a different CK1α degrader) to see if the phenotype is replicated.[8] Third, a rescue experiment can be performed by overexpressing a degradation-resistant mutant of the intended target (e.g., a mutant CK1α) to see if the phenotype is reversed. Finally, using genetic methods like siRNA or CRISPR to knock down the primary target can help validate whether the observed phenotype matches that of the compound treatment.[8]

Q5: Are there strategies to mitigate the off-target effects of this compound?

A5: Yes. Chemical derivatization of this compound has been explored to improve selectivity. For instance, researchers have developed derivatives like TMX-4116, which shows greater selectivity for degrading CK1α, and TMX-4100, which is more selective for PDE6D, both with reduced activity against IKZF1/IKZF3.[2] Using these more selective compounds can help dissect the specific contributions of each target to a biological outcome. When using this compound, using the lowest concentration that achieves the desired on-target effect is a primary strategy to minimize off-target engagement.[8]

Quantitative Data Summary

The following tables summarize the reported potency of this compound in various contexts.

Table 1: Anti-proliferative Activity of this compound in Lymphoid Tumor Cell Lines

Cell Line Subtype IC₅₀ (µmol/L)
OCI-Ly3 Non-GCB DLBCL 0.090
Z-138 Mantle Cell Lymphoma 0.140
RS4;11 Acute Lymphoblastic Leukemia 0.351
Kasumi-10 Acute Lymphoblastic Leukemia 0.093

Data sourced from Cancer Research Communications.[3]

Table 2: Degradation Activity of this compound in MOLT4 Cells

Target Protein Concentration for >50% Degradation Concentration for Max Degradation Time to Complete Degradation
PDE6D 8 nM 200 nM Within 2 hours
IKZF1 Not specified 200 nM Not specified
IKZF3 Not specified 200 nM Not specified
CK1α Not specified 200 nM Not specified

Data sourced from MedchemExpress and related publications.[1][2]

Diagrams and Workflows

The following diagrams illustrate the key pathways and experimental workflows associated with this compound.

FPFT2216_Pathway cluster_targets This compound Targets cluster_downstream Downstream Effects IKZF1 IKZF1/3 Proteasome Proteasomal Degradation IKZF1->Proteasome targeted for CK1a CK1α p53 p53 Pathway Activation CK1a->p53 normally inhibits NFkB NF-κB Pathway Inhibition CK1a->NFkB normally activates CK1a->Proteasome targeted for PDE6D PDE6D (Off-Target) PDE6D->Proteasome targeted for TumorGrowth Tumor Growth Inhibition p53->TumorGrowth NFkB->TumorGrowth FPFT This compound CRBN CRBN E3 Ligase FPFT->CRBN binds & redirects CRBN->IKZF1 ubiquitinates CRBN->CK1a ubiquitinates CRBN->PDE6D ubiquitinates Proteasome->p53 leads to Proteasome->NFkB leads to

Caption: this compound mechanism of action, including on- and off-targets.

Off_Target_Workflow cluster_validation Initial Validation cluster_identification Off-Target Identification cluster_confirmation Candidate Confirmation start Unexpected Phenotype Observed with this compound dose_response 1. Perform Dose-Response (Find lowest effective conc.) start->dose_response struct_unrelated 2. Test Structurally Unrelated Inhibitor of Primary Target dose_response->struct_unrelated phenotype_persists Phenotype Persists? struct_unrelated->phenotype_persists proteomics 3. Unbiased Screen: Global Proteomics (MS) phenotype_persists->proteomics No on_target Likely On-Target Effect phenotype_persists->on_target Yes kinase_screen Kinase Profiling proteomics->kinase_screen (optional) candidate_list Generate Candidate Off-Target List proteomics->candidate_list kinase_screen->candidate_list rescue_exp 4. Rescue Experiment with Drug-Resistant Mutant candidate_list->rescue_exp knockdown 5. Genetic Knockdown (siRNA/CRISPR) of Candidate Off-Target rescue_exp->knockdown confirm Off-Target Confirmed knockdown->confirm

Caption: Experimental workflow for identifying off-target effects.

Troubleshooting_Guide start Problem Encountered q1 Is the this compound concentration well above the IC50 for the primary target? start->q1 a1_yes Action: Lower the concentration. High dosage increases off-target risk. q1->a1_yes Yes q2 Does the phenotype match genetic knockdown of the primary target? q1->q2 No a1_yes->q2 a2_no Possible Cause: Off-target effect. Proceed to identification workflow. q2->a2_no No q3 Have you confirmed degradation of known on- and off-targets via Western Blot? q2->q3 Yes a3_no Action: Validate target degradation. (CK1α, IKZF1/3, PDE6D) q3->a3_no No end Issue likely due to complex biology, pathway crosstalk, or unidentified off-target. q3->end Yes

Caption: A logical troubleshooting guide for unexpected results.

Experimental Protocols

Protocol 1: Western Blotting for Target Degradation Profile

This protocol is to confirm the degradation of known on-targets (CK1α, IKZF1/3) and the primary off-target (PDE6D) following this compound treatment.

  • Cell Culture and Treatment: Plate cells (e.g., MOLT4, OCI-Ly3) at an appropriate density. Allow them to adhere or stabilize for 24 hours. Treat cells with a dose range of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).[9]

  • Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CK1α, IKZF1, IKZF3, and PDE6D overnight at 4°C.

    • Include a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[9]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the extent of protein degradation relative to the vehicle control.

Protocol 2: Global Proteomics for Unbiased Off-Target Identification

This protocol uses mass spectrometry (MS) to identify all proteins that are degraded upon this compound treatment in an unbiased manner.

  • Sample Preparation: Culture and treat cells with this compound (at a concentration known to cause the unexpected phenotype) and a vehicle control for a relevant time period. Harvest cells as described in Protocol 1.

  • Protein Extraction and Digestion: Lyse cells and quantify protein. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • TMT Labeling (Optional but Recommended): For quantitative comparison, label the peptide samples from different conditions (e.g., control vs. treated) with tandem mass tags (TMT).

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Separate the peptides using high-performance liquid chromatography (HPLC).

    • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and their corresponding proteins from the MS/MS spectra.

    • Quantify the relative abundance of proteins between the control and this compound-treated samples.

    • Identify proteins whose abundance is significantly decreased in the treated sample as potential degradation targets.

    • Perform pathway analysis on the list of downregulated proteins to identify affected biological processes. This can reveal unexpected off-target pathways.[10]

References

how to address lot-to-lot variability of FPFT-2216

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential lot-to-lot variability of the molecular glue degrader, FPFT-2216. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule "molecular glue" degrader.[1][2] Its primary mechanism of action is to induce the degradation of specific target proteins by bringing them into proximity with the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4^CRBN). This leads to the ubiquitination and subsequent proteasomal degradation of the target proteins. The known primary targets of this compound are Phosphodiesterase 6D (PDE6D), Ikaros (IKZF1), Aiolos (IKZF3), and Casein Kinase 1 alpha (CK1α).[1][2]

Q2: What are the known downstream effects of this compound treatment?

The degradation of its target proteins by this compound leads to distinct downstream signaling events. Notably, the degradation of CK1α results in the activation of the p53 signaling pathway and the inhibition of the NF-κB signaling pathway.[3] These pathways are crucial in regulating cell cycle, apoptosis, and inflammation, and are central to the anti-cancer and immunomodulatory effects of this compound.

Q3: What could be the potential sources of lot-to-lot variability with this compound?

Lot-to-lot variability of a small molecule like this compound can arise from several factors, including:

  • Purity: Differences in the percentage of the active compound versus impurities.

  • Impurity Profile: The nature and concentration of impurities may differ between lots, and some impurities could have off-target biological activities.

  • Compound Integrity: Degradation of the compound due to improper storage or handling.

  • Solubility: Variations in the physical properties of the solid material that may affect its solubility.

  • Counter-ion or Salt Form: Although less common for research-grade compounds, variations in the salt form can affect the molecular weight and solubility.

Troubleshooting Guide: Addressing Inconsistent Results

This guide provides a structured approach to troubleshooting inconsistent experimental outcomes that may be attributed to lot-to-lot variability of this compound.

Initial Troubleshooting Workflow

This workflow diagram provides a logical sequence of steps to diagnose the root cause of inconsistent results.

troubleshooting_workflow start Inconsistent Experimental Results Observed check_basics Verify Basic Experimental Parameters (Cell passage, reagent quality, etc.) start->check_basics compound_prep Review Compound Handling and Preparation check_basics->compound_prep qc_new_lot Perform Quality Control on New Lot compound_prep->qc_new_lot compare_lots Directly Compare New vs. Old Lot qc_new_lot->compare_lots contact_supplier Contact Supplier for Lot-Specific Information qc_new_lot->contact_supplier analyze_data Analyze QC Data compare_lots->analyze_data conclusion Determine if Lot is Acceptable for Use analyze_data->conclusion conclusion->start If unacceptable, obtain new lot FPFT2216_pathway cluster_FPFT This compound Action cluster_targets Target Proteins cluster_degradation Proteasomal Degradation cluster_downstream Downstream Effects FPFT This compound CRBN CRL4-CRBN E3 Ligase FPFT->CRBN binds Ub Ubiquitination CRBN->Ub recruits & ubiquitinates IKZF1 IKZF1 / IKZF3 IKZF1->Ub CK1a CK1α CK1a->Ub p53 p53 Pathway Activation CK1a->p53 degradation leads to NFkB NF-κB Pathway Inhibition CK1a->NFkB degradation leads to PDE6D PDE6D PDE6D->Ub Proteasome Proteasome Ub->Proteasome

References

Technical Support Center: Overcoming Resistance to FPFT-2216 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with FPFT-2216, a novel anti-lymphoma compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a "molecular glue" compound that induces the degradation of several target proteins through the ubiquitin-proteasome system.[1][2] Its primary targets are Casein Kinase 1α (CK1α), and the Ikaros family zinc finger proteins IKZF1 and IKZF3.[1][3][4] By degrading these proteins, this compound activates the p53 signaling pathway and inhibits the NFκB signaling pathway, leading to anti-tumor effects in hematopoietic malignancies.[3][5][6]

Q2: In which cancer cell lines is this compound effective?

This compound has shown potent anti-proliferative activity in various lymphoid tumor cell lines, including those derived from Diffuse Large B-cell Lymphoma (DLBCL), Mantle Cell Lymphoma (MCL), Follicular Lymphoma (FL), Burkitt Lymphoma, and Acute Lymphoblastic Leukemia (ALL).[3] It has been observed to be particularly effective in non-GCB DLBCL cell lines.[3]

Q3: What are the known targets of this compound?

The primary targets of this compound are CK1α, IKZF1, and IKZF3.[1][3][4] Additionally, it has been shown to degrade Phosphodiesterase 6D (PDE6D).[1][2]

Troubleshooting Guide

This guide addresses common issues that may arise when using this compound in cancer cell line experiments, particularly concerning unexpected resistance or lack of efficacy.

Issue 1: Reduced or No Response to this compound Treatment

If you observe a diminished or complete lack of response to this compound in your cancer cell lines, consider the following potential causes and troubleshooting steps.

Potential Cause A: Alterations in the Ubiquitin-Proteasome System

The efficacy of this compound is dependent on a functional ubiquitin-proteasome system to degrade its target proteins.

  • Troubleshooting:

    • Confirm Proteasome Activity: Treat cells with a known proteasome inhibitor (e.g., MG-132) alongside this compound. A reversal of the this compound-induced degradation of target proteins (CK1α, IKZF1/3) would confirm that the degradation is proteasome-dependent.[3]

    • Assess CRBN Expression: Cereblon (CRBN) is a critical component of the E3 ubiquitin ligase complex that this compound utilizes.[2] Low or absent CRBN expression can lead to resistance. Evaluate CRBN protein levels via Western blot.

Potential Cause B: Mutations in Target Proteins

Mutations in the target proteins can prevent this compound from binding and inducing their degradation.

  • Troubleshooting:

    • Sequence Target Genes: Perform sequencing of the genes encoding CK1α, IKZF1, and IKZF3 to identify any potential mutations that may confer resistance. For instance, a G40N mutation in CK1α has been shown to confer resistance to lenalidomide-induced degradation.[7]

Potential Cause C: Upregulation of Compensatory Signaling Pathways

Cancer cells may develop resistance by activating alternative survival pathways to compensate for the effects of this compound.

  • Troubleshooting:

    • Pathway Analysis: Utilize techniques such as RNA sequencing or phospho-proteomic analysis to identify upregulated pro-survival pathways in resistant cells compared to sensitive cells.

    • Combination Therapy: Based on the pathway analysis, consider combination therapies. For example, since this compound activates the p53 pathway, combining it with an MDM2 inhibitor has been shown to have synergistic anti-proliferative activity.[3][6]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various lymphoid tumor cell lines, demonstrating its potent anti-proliferative activity.

Cell LineCancer TypeIC50 (µmol/L)
OCI-Ly3DLBCL (non-GCB)0.090
Z-138MCL0.140
RS4;11ALL0.351
Kasumi-10-0.093

Data extracted from a study by Kanaoka et al., 2024.[3]

Experimental Protocols

Protocol 1: Western Blot Analysis for Target Protein Degradation

This protocol is for assessing the degradation of CK1α, IKZF1, and IKZF3 following this compound treatment.

  • Cell Culture and Treatment: Culture lymphoid tumor cells (e.g., Z-138) to the desired density. Treat the cells with varying concentrations of this compound (e.g., 0.01 to 1 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 6 hours).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CK1α, IKZF1, IKZF3, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Cell Viability Assay

This protocol is for determining the anti-proliferative effect of this compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or absorbance using a plate reader. Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

FPFT2216_Mechanism_of_Action cluster_FPFT2216 This compound cluster_E3_Ligase CRL4-CRBN E3 Ligase cluster_Targets Target Proteins cluster_Proteasome Proteasome cluster_Downstream_Effects Downstream Effects FPFT2216 This compound CRBN CRBN FPFT2216->CRBN binds CK1a CK1α CRBN->CK1a recruits IKZF1_3 IKZF1/3 CRBN->IKZF1_3 recruits Proteasome Proteasome CK1a->Proteasome ubiquitination & degradation IKZF1_3->Proteasome ubiquitination & degradation p53 p53 Activation Proteasome->p53 NFkB NFκB Inhibition Proteasome->NFkB TumorGrowth Inhibition of Tumor Growth p53->TumorGrowth NFkB->TumorGrowth

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Reduced/No Response to this compound Check_Proteasome Is degradation proteasome-dependent? Start->Check_Proteasome Check_CRBN Assess CRBN expression Check_Proteasome->Check_CRBN Yes Sequence_Targets Sequence CK1α, IKZF1/3 genes Check_Proteasome->Sequence_Targets No Pathway_Analysis Perform pathway analysis (RNA-seq) Check_CRBN->Pathway_Analysis Sequence_Targets->Pathway_Analysis Combine_Therapy Consider combination therapy Pathway_Analysis->Combine_Therapy Resistance_Confirmed Resistance Mechanism Identified Combine_Therapy->Resistance_Confirmed

Caption: Troubleshooting workflow for this compound resistance.

References

avoiding common pitfalls in FPFT-2216 degradation assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FPFT-2216 degradation assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals navigate common challenges and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a "molecular glue" compound that induces the degradation of specific proteins within the cell.[1][2] It functions by redirecting the CRL4CRBN E3 ubiquitin ligase complex to new protein targets, leading to their ubiquitination and subsequent degradation by the proteasome.[3][4]

Q2: What are the known protein targets of this compound?

This compound has been shown to degrade several proteins, including:

  • Phosphodiesterase 6D (PDE6D)[1][3]

  • Ikaros (IKZF1)[1][5]

  • Aiolos (IKZF3)[1][5]

  • Casein Kinase 1α (CK1α)[1][6]

Q3: Is the degradation induced by this compound dependent on Cereblon (CRBN)?

Yes, the degradation of target proteins by this compound is CRBN-dependent.[3] Experiments in CRBN-null cells have shown no degradation of target proteins, confirming the essential role of this E3 ligase component.[3]

Q4: What are the potential applications of this compound in research?

This compound is a valuable tool for studying the biological functions of its target proteins. It can be used in research related to cancer and inflammatory diseases.[1] For instance, its ability to degrade CK1α and IKZF1/3 has shown anti-lymphoma activity by activating p53 signaling and inhibiting the NFκB pathway.[6][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound degradation assays.

Problem 1: No or weak degradation of target protein observed.

Possible Cause Recommended Solution
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration for your cell line. In MOLT4 cells, over 50% degradation of PDE6D is seen at 8 nM, with maximum degradation of multiple targets at 200 nM.[1][3]
Insufficient Incubation Time Conduct a time-course experiment. In MOLT4 cells, complete degradation of PDE6D was observed within 2 hours and persisted for at least 24 hours.[1][3]
Poor Compound Solubility Ensure complete dissolution of this compound. Use high-quality, anhydrous DMSO for stock solutions. Gentle warming and vortexing can aid dissolution. When diluting into aqueous media, add the stock solution dropwise while mixing to prevent precipitation.[2]
Cell Line Insensitivity Confirm that your cell line expresses CRBN, as it is essential for this compound activity.[3] Different cell lines may exhibit varying sensitivity to the degrader.
Protein Extraction Issues Use a lysis buffer containing protease and phosphatase inhibitors to prevent target protein degradation during sample preparation.[5] Ensure complete cell lysis, sonication can be beneficial.
Western Blotting Problems Optimize your Western blot protocol. Ensure efficient protein transfer, proper antibody dilutions, and adequate blocking to enhance signal detection.

Problem 2: High background or non-specific bands on Western blot.

Possible Cause Recommended Solution
Antibody Specificity Use a highly specific primary antibody validated for Western blotting. Run appropriate controls, including a negative control cell line that does not express the target protein.
Insufficient Blocking Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).
Inadequate Washing Increase the number and duration of washes between antibody incubations to remove non-specifically bound antibodies.
High Antibody Concentration Titrate your primary and secondary antibodies to determine the optimal concentrations that provide a strong signal with minimal background.

Problem 3: Inconsistent results between experiments.

Possible Cause Recommended Solution
Variability in Cell Culture Maintain consistent cell culture conditions, including cell density, passage number, and growth phase.
This compound Stock Degradation Aliquot this compound stock solutions and store them at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[2]
Inconsistent Reagent Preparation Prepare fresh lysis buffers and other reagents for each experiment to ensure consistency.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from studies using this compound in MOLT4 cells.

Table 1: Dose-Dependent Degradation of Target Proteins by this compound in MOLT4 Cells (4-hour treatment)

This compound ConcentrationPDE6D DegradationIKZF1 DegradationIKZF3 DegradationCK1α Degradation
8 nM>50%---
200 nMMaximumMaximumMaximumMaximum
1 µM----
Data sourced from MedchemExpress and Teng M, et al. (2022).[1][3]

Table 2: Time-Dependent Degradation of PDE6D by 1 µM this compound in MOLT4 Cells

Incubation TimePDE6D Degradation
2 hoursComplete
4 hoursComplete
6 hoursComplete
16 hoursPersistent
24 hoursPersistent
Data sourced from MedchemExpress.[1]

Experimental Protocols

1. Western Blotting for Target Protein Degradation

  • Cell Treatment: Seed cells (e.g., MOLT4) at an appropriate density. Treat with varying concentrations of this compound (e.g., 0, 1.6, 8, 40, 200 nM, 1 µM) for the desired time (e.g., 4 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[5]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

2. Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).[5]

  • Viability Measurement: After the incubation period, measure cell viability using a commercially available assay kit, such as one based on MTS or CellTiter-Glo, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

Below are diagrams illustrating key concepts related to this compound.

FPFT_2216_Mechanism_of_Action cluster_0 This compound Mediated Degradation FPFT_2216 This compound CRBN CRBN FPFT_2216->CRBN binds Target Target Protein (e.g., PDE6D, IKZF1, IKZF3, CK1α) FPFT_2216->Target forms ternary complex CUL4 CUL4-DDB1-RBX1 E3 Ligase Complex CRBN->CUL4 part of CRBN->Target forms ternary complex CUL4->Target ubiquitinates Proteasome 26S Proteasome Target->Proteasome degraded by Ub Ubiquitin

Caption: Mechanism of action of this compound as a molecular glue degrader.

Western_Blot_Workflow A 1. Cell Treatment with this compound B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection H->I J 10. Data Analysis I->J

Caption: Standard workflow for a Western blot degradation assay.

Troubleshooting_Logic Start No/Weak Degradation Check_Conc Optimize this compound Concentration? Start->Check_Conc Check_Time Optimize Incubation Time? Check_Conc->Check_Time No Success Degradation Observed Check_Conc->Success Yes Check_Sol Check Compound Solubility? Check_Time->Check_Sol No Check_Time->Success Yes Check_WB Troubleshoot Western Blot Protocol? Check_Sol->Check_WB No Check_Sol->Success Yes Check_WB->Success Yes

References

Validation & Comparative

FPFT-2216 Demonstrates Potent Anti-Tumor Efficacy in Preclinical Lymphoma Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data reveals the significant anti-tumor potential of FPFT-2216, a novel molecular glue degrader, in xenograft models of lymphoma. When compared with existing therapies such as lenalidomide (B1683929) and the next-generation cereblon E3 ligase modulator (CELMoD) iberdomide (B608038), this compound exhibits a distinct mechanism of action and impressive tumor growth inhibition, particularly in combination settings.

This compound is a molecular glue compound that induces the degradation of several key proteins implicated in cancer pathogenesis, including Ikaros (IKZF1), Aiolos (IKZF3), Casein Kinase 1 alpha (CK1α), and Phosphodiesterase 6D (PDE6D)[1][2]. This multi-targeted degradation leads to the activation of the p53 tumor suppressor pathway and inhibition of the NFκB signaling pathway, ultimately driving potent anti-proliferative effects in lymphoid tumor cells[1][3].

Comparative Efficacy in Xenograft Models

Preclinical studies utilizing human lymphoma cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models have substantiated the anti-tumor activity of this compound.

This compound Monotherapy and Combination Therapy

In a xenograft model using the Z-138 human mantle cell lymphoma cell line, this compound administered as a monotherapy at a dose of 1 mg/kg resulted in a tumor growth inhibition, reflected by a T/C (treatment/control) ratio of 84.1% on day 23[1]. The anti-tumor effect of this compound was significantly enhanced when used in combination with other agents.

A standout finding is the synergistic effect observed when this compound is combined with the MDM2 inhibitor, siremadlin. In a Z-138 xenograft model, this combination led to the complete disappearance of tumors in nearly all treated mice after 10 days of administration, an effect that was sustained for at least 24 days after the cessation of treatment[1][3].

Furthermore, this compound has been shown to enhance the anti-tumor activity of the monoclonal antibody rituximab (B1143277). In the Z-138 xenograft model, the combination of this compound (1 mg/kg) and rituximab resulted in a remarkable T/C value of 2.2% on day 23, a significant improvement over either agent alone (this compound: 84.1%; rituximab: 23.5%)[1]. A similar synergistic effect was observed in a DOHH-2 follicular lymphoma-derived xenograft model[1]. The compound also demonstrated anti-tumor activity in a patient-derived diffuse large B-cell lymphoma xenograft model[1][3].

Alternative Therapies: Lenalidomide and Iberdomide

Lenalidomide, an established immunomodulatory drug, exerts its anti-tumor effects through various mechanisms, including anti-angiogenic and immunomodulatory activities[4][5]. In preclinical models of mantle cell lymphoma, lenalidomide has been shown to potently inhibit tumor growth and dissemination, partly by inhibiting tumor lymphangiogenesis[4]. It has also been observed to inhibit migration and proliferation in diffuse large B-cell lymphoma by regulating the CCL21/CCR7/ERK1/2 axis[5]. While direct comparative quantitative data in the same xenograft models as this compound is limited, the distinct mechanistic profile of lenalidomide provides a valuable benchmark.

Iberdomide, a next-generation CELMoD, has demonstrated promising clinical activity in relapsed/refractory lymphoma[6]. Preclinical data indicates that iberdomide, particularly in combination with anti-CD20 antibodies, can elicit significant responses[6].

The table below summarizes the available quantitative data from xenograft studies for this compound.

CompoundXenograft ModelTreatmentDosageMetricValueDay of Measurement
This compound Z-138 (Mantle Cell Lymphoma)Monotherapy1 mg/kgT/C (%)84.123
This compound + Rituximab Z-138 (Mantle Cell Lymphoma)Combination1 mg/kg (this compound)T/C (%)2.223
Rituximab Z-138 (Mantle Cell Lymphoma)MonotherapyN/AT/C (%)23.523
This compound + Siremadlin Z-138 (Mantle Cell Lymphoma)Combination10 mg/kg (this compound)ObservationNear complete tumor disappearance10

Experimental Protocols

The robust anti-tumor effects of this compound were validated using the following experimental protocol in cell line-derived xenograft studies:

  • Animal Model: 5- to 6-week-old male CB17/Icr-Prkdcscid/CrlCrlj (C.B-17 SCID) mice were utilized for the studies.

  • Cell Lines and Implantation: Human lymphoma cell lines Z-138 (1 x 107 cells/mouse) and DOHH-2 (0.5 x 107 cells/mouse) were used. A cell suspension mixed with 50% Matrigel Basement Membrane Matrix was injected subcutaneously into the right flank of each mouse.

  • Drug Administration: this compound was administered orally once daily. For combination studies, rituximab was administered as a single intraperitoneal injection on day 1.

  • Tumor Volume Measurement: Tumor size was measured two to three times per week, and the volume was calculated using the formula: length × width × width × 0.5.

  • Data Analysis: The anti-tumor effect was evaluated by comparing the tumor volume in treated groups to a vehicle control group.

Signaling Pathways and Experimental Workflow

The mechanism of action of this compound and the general workflow of the xenograft experiments are depicted in the diagrams below.

FPFT2216_Mechanism cluster_FPFT2216 This compound cluster_CRBN CRL4-CRBN E3 Ligase cluster_targets Target Proteins cluster_proteasome Proteasomal Degradation cluster_downstream Downstream Effects FPFT2216 This compound CRBN CRBN FPFT2216->CRBN binds to IKZF1_3 IKZF1/3 CRBN->IKZF1_3 targets for CK1a CK1α CRBN->CK1a targets for Proteasome Proteasome IKZF1_3->Proteasome degradation NFkB NFκB Pathway Inhibition IKZF1_3->NFkB degradation leads to CK1a->Proteasome degradation p53 p53 Pathway Activation CK1a->p53 degradation leads to Apoptosis Tumor Cell Apoptosis p53->Apoptosis NFkB->Apoptosis

Caption: Mechanism of action of this compound.

Xenograft_Workflow start Start cell_culture 1. Lymphoma Cell Culture (Z-138, DOHH-2) start->cell_culture implantation 2. Subcutaneous Implantation into SCID Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth treatment 4. Drug Administration (this compound +/- other agents) tumor_growth->treatment measurement 5. Tumor Volume Measurement (2-3x/week) treatment->measurement analysis 6. Data Analysis (T/C Ratio) measurement->analysis end End analysis->end

Caption: Experimental workflow for xenograft studies.

Conclusion

The available preclinical data strongly supports the anti-tumor effects of this compound in lymphoma xenograft models. Its unique mechanism of action, involving the degradation of multiple key cancer-related proteins, translates to significant tumor growth inhibition, especially when used in combination with other targeted agents. While direct quantitative comparisons with alternatives like lenalidomide and iberdomide are challenging due to variations in experimental models, the potent efficacy of this compound, particularly its ability to induce complete tumor regression in combination therapies, positions it as a highly promising candidate for further development in the treatment of lymphoid malignancies. Further studies are warranted to establish its efficacy and safety profile in a clinical setting.

References

how does FPFT-2216 compare to other IKZF1/3 degraders

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to FPFT-2216 and Other IKZF1/3 Degraders for Researchers

Introduction

The targeted degradation of Ikaros (IKZF1) and Aiolos (IKZF3), two critical transcription factors for the survival and proliferation of various hematological cancer cells, has emerged as a promising therapeutic strategy. This is primarily achieved through the use of "molecular glue" degraders that co-opt the Cereblon (CRBN) E3 ubiquitin ligase to induce the proteasomal degradation of these targets. This guide provides a comparative overview of this compound, a novel IKZF1/3 degrader, and other prominent agents in this class, including lenalidomide, pomalidomide (B1683931), iberdomide (B608038), and mezigdomide (B2442610).

This compound is a novel small molecule compound with a unique chemical structure featuring a triazole and thiophene (B33073) ring.[1] It functions as a molecular glue to induce the degradation of not only IKZF1 and IKZF3 but also casein kinase 1α (CK1α) and phosphodiesterase 6D (PDE6D).[1][2] This multi-target degradation profile distinguishes this compound from other IKZF1/3 degraders and contributes to its distinct mechanism of action, which involves the activation of the p53 signaling pathway and inhibition of the NFκB pathway.[1]

This guide will delve into the comparative efficacy, mechanism of action, and experimental data of this compound and its counterparts to aid researchers in the field of cancer biology and drug development.

Comparative Efficacy and Potency

The anti-proliferative activity of this compound has been demonstrated to be significantly more potent than established thalidomide (B1683933) derivatives in several human lymphoma cell lines.[1] The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other IKZF1/3 degraders in various lymphoma cell lines.

Cell LineThis compound IC50 (µmol/L)Lenalidomide IC50 (µmol/L)Pomalidomide IC50 (µmol/L)Avadomide IC50 (µmol/L)Iberdomide IC50 (µmol/L)
OCI-Ly3 (DLBCL)0.090> 10> 10> 10> 10
Z-138 (MCL)0.140> 10> 10> 10> 10
RS4;11 (ALL)0.351> 10> 10> 10> 10
Kasumi-10 (ALL)0.093> 10> 10> 10> 10

Data sourced from a 2024 study on this compound.[1]

In terms of protein degradation, this compound induces maximum degradation of IKZF1 and IKZF3 in MOLT4 cells at a concentration of 200 nM after 4 hours of treatment.[3] While direct comparative DC50 (concentration for 50% of maximal degradation) and Dmax (maximal degradation) values for all compounds in a single study are not available, the literature indicates a hierarchy of potency among the Cereblon E3 ligase modulators (CELMoDs). Mezigdomide (CC-92480) is considered the most potent degrader of Ikaros and Aiolos, followed by iberdomide (CC-220), which is more potent than pomalidomide and lenalidomide.

Mechanism of Action

All the compared degraders function by binding to the CRBN E3 ubiquitin ligase, which then targets specific proteins for ubiquitination and subsequent proteasomal degradation.

This compound: this compound induces the degradation of IKZF1, IKZF3, and notably, CK1α.[1] The degradation of CK1α leads to two significant downstream effects:

  • Activation of the p53 signaling pathway: This results in the upregulation of p53 and its transcriptional targets, p21 and MDM2, leading to cell cycle arrest and apoptosis.[1]

  • Inhibition of the CBM complex/NFκB pathway: This pathway is crucial for the survival of certain lymphoma cells.[1]

This dual mechanism of action suggests that this compound may be effective in cancers that are dependent on these pathways.

Lenalidomide, Pomalidomide, Iberdomide, and Mezigdomide: These compounds primarily target IKZF1 and IKZF3 for degradation. The degradation of these transcription factors disrupts the survival and proliferation of malignant cells, particularly in multiple myeloma. Iberdomide and mezigdomide are next-generation CELMoDs designed for higher binding affinity to CRBN, leading to more efficient and deeper degradation of IKZF1 and IKZF3.

cluster_0 This compound Mechanism of Action FPFT2216 This compound CRBN CRBN E3 Ligase FPFT2216->CRBN binds to IKZF13 IKZF1/3 CRBN->IKZF13 targets CK1a CK1α CRBN->CK1a targets Proteasome Proteasome p53_pathway p53 Pathway Activation Proteasome->p53_pathway leads to NFkB_pathway NFκB Pathway Inhibition Proteasome->NFkB_pathway leads to IKZF13->Proteasome ubiquitination & degradation CK1a->Proteasome ubiquitination & degradation Apoptosis Apoptosis & Cell Cycle Arrest p53_pathway->Apoptosis Tumor_Inhibition Tumor Growth Inhibition NFkB_pathway->Tumor_Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides an overview of the standard methodologies used to evaluate and compare IKZF1/3 degraders.

Western Blotting for Protein Degradation

Objective: To qualitatively and quantitatively assess the degradation of target proteins (IKZF1, IKZF3, CK1α) in response to treatment with degraders.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., MOLT4, OCI-Ly3) at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the degrader (e.g., this compound, iberdomide) or vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for IKZF1, IKZF3, CK1α, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the extent of protein degradation.

Cell Viability Assay (MTS/MTT Assay)

Objective: To determine the anti-proliferative effect of the degraders on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the degraders or vehicle control for a specified duration (e.g., 72 hours).

  • MTS/MTT Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C. Live cells will metabolize the tetrazolium salt into a colored formazan (B1609692) product.

  • Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curves to determine the IC50 values.

IL-2 Production Assay (ELISA)

Objective: To measure the immunomodulatory effect of the degraders on T-cells by quantifying Interleukin-2 (IL-2) production.

Methodology:

  • Cell Stimulation: Isolate peripheral blood mononuclear cells (PBMCs) and stimulate them with anti-CD3 and anti-CD28 antibodies in the presence of various concentrations of the degraders or vehicle control.

  • Supernatant Collection: After a 48-72 hour incubation period, collect the cell culture supernatants.

  • ELISA: Perform a sandwich ELISA for human IL-2 according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody specific for IL-2.

    • Adding the collected supernatants and a standard curve of recombinant IL-2.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that is converted by the enzyme to produce a colored product.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength and calculate the concentration of IL-2 in the samples based on the standard curve.

cluster_1 Experimental Workflow for Degrader Comparison cluster_assays Assays start Start cell_culture Cell Culture (e.g., Lymphoma lines, PBMCs) start->cell_culture treatment Treatment with Degraders (this compound, etc.) cell_culture->treatment western Western Blot (IKZF1/3, CK1α Degradation) treatment->western viability Cell Viability Assay (IC50 Determination) treatment->viability elisa IL-2 ELISA (Immunomodulatory Effect) treatment->elisa data_analysis Data Analysis (DC50, Dmax, IC50, IL-2 levels) western->data_analysis viability->data_analysis elisa->data_analysis comparison Comparative Analysis of Degrader Potency & Efficacy data_analysis->comparison

Caption: A general experimental workflow for comparing IKZF1/3 degraders.

Conclusion

This compound represents a promising novel IKZF1/3 degrader with a distinct multi-targeting profile that includes CK1α. This leads to a unique mechanism of action involving both p53 activation and NFκB inhibition, which translates to potent anti-proliferative effects in various lymphoma cell lines, surpassing older generations of IKZF1/3 degraders in some contexts.[1] While direct quantitative comparisons of degradation efficiency with the newest generation of CELMoDs like iberdomide and mezigdomide are still emerging, the preclinical data for this compound positions it as a valuable tool for cancer research and a potential therapeutic candidate. Further studies are warranted to fully elucidate its clinical potential and to directly benchmark its degradation kinetics against other leading IKZF1/3 degraders.

References

A Head-to-Head Comparison: The Potency of FPFT-2216 Versus Iberdomide in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted protein degradation, two molecules, FPFT-2216 and iberdomide (B608038), have emerged as significant players. Both operate as "molecular glues," hijacking the body's cellular machinery to eliminate disease-causing proteins. This guide provides a detailed comparison of their potency, drawing upon available preclinical data to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Both this compound and iberdomide are novel immunomodulatory drugs (IMiDs) that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. By binding to CRBN, these molecules alter its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.

This compound is a molecular glue compound that induces the degradation of Ikaros (IKZF1), Aiolos (IKZF3), casein kinase 1α (CK1α), and phosphodiesterase 6D (PDE6D)[1][2][3]. The degradation of IKZF1/3 and CK1α is central to its anti-lymphoma activity, leading to the activation of the p53 signaling pathway and inhibition of the NF-κB pathway[4].

Iberdomide (CC-220) , a next-generation cereblon E3 ligase modulator (CELMoD), also targets the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for degradation[5][6]. It exhibits a significantly higher binding affinity for CRBN compared to earlier IMiDs like lenalidomide (B1683929) and pomalidomide, resulting in more potent and deeper degradation of its target proteins[7]. This targeted degradation disrupts the survival and proliferation of malignant cells, particularly in multiple myeloma[5].

Comparative Potency: A Data-Driven Analysis

The potency of this compound and iberdomide can be assessed through their ability to inhibit cancer cell proliferation and degrade their respective target proteins.

Antiproliferative Activity

This compound has demonstrated significantly stronger antiproliferative effects in various lymphoid tumor cell lines compared to iberdomide.

Cell LineCancer TypeThis compound IC₅₀ (µmol/L)Iberdomide IC₅₀ (µmol/L)
OCI-Ly3Diffuse Large B-cell Lymphoma (DLBCL)0.090> 10
Z-138Mantle Cell Lymphoma (MCL)0.140> 10
RS4;11Acute Lymphoblastic Leukemia (ALL)0.351> 10
Kasumi-10-0.093> 10

Data sourced from a study on the anti-lymphoma activity of this compound[8].

Protein Degradation

This compound has been shown to be a potent degrader of its target proteins at nanomolar concentrations. In MOLT4 cells, treatment with this compound for 4 hours resulted in over 50% degradation of PDE6D at a concentration of 8 nM, with maximum degradation of PDE6D, IKZF1, IKZF3, and CK1α observed at 200 nM[2].

Iberdomide also potently degrades its targets, Ikaros and Aiolos. In healthy volunteers, a single dose of iberdomide led to a significant reduction in Aiolos levels in both B and T cells within 12 to 24 hours[7].

Experimental Protocols

The following are summaries of the experimental methodologies used to generate the comparative data.

Cell Viability Assay

To determine the antiproliferative activity of this compound and iberdomide, lymphoid tumor cell lines (OCI-Ly3, Z-138, RS4;11, and Kasumi-10) were cultured for three days in the presence of varying concentrations of each compound. Cell viability was then measured to calculate the IC₅₀ values, which represent the concentration of the drug that inhibits cell growth by 50%[8][9].

Protein Degradation Analysis (Immunoblotting)

MOLT4 cells were treated with different concentrations of this compound for specified time periods. Following treatment, the cells were lysed, and the protein extracts were subjected to immunoblot analysis to detect the levels of target proteins (PDE6D, IKZF1, IKZF3, and CK1α). This technique allows for the visualization and quantification of protein degradation[2].

Signaling Pathways and Experimental Workflow

The mechanisms of action of this compound and iberdomide involve the modulation of key signaling pathways.

Caption: Mechanism of action for this compound and Iberdomide.

The diagram above illustrates how both this compound and iberdomide bind to CRBN, leading to the ubiquitination (Ub) and subsequent degradation of their respective target proteins. The degradation of these targets results in the activation of p53 and inhibition of NF-κB signaling, ultimately leading to tumor cell death.

Experimental_Workflow cluster_assays Potency Assessment cluster_results Data Analysis start Start: Cancer Cell Lines treatment Treatment with this compound or Iberdomide (Varying Concentrations and Durations) start->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay protein_analysis Protein Degradation Analysis (Immunoblotting) treatment->protein_analysis ic50 IC₅₀ Calculation (Antiproliferative Potency) viability_assay->ic50 degradation_quant Quantification of Protein Levels (Degradation Potency) protein_analysis->degradation_quant

Caption: General experimental workflow for assessing potency.

This workflow outlines the key steps in evaluating the potency of this compound and iberdomide, from treating cancer cell lines to analyzing the data to determine antiproliferative and protein degradation potency.

Conclusion

Based on the available preclinical data, this compound demonstrates significantly greater antiproliferative potency in lymphoid tumor cell lines compared to iberdomide. Both molecules are potent degraders of their respective target proteins, acting through the CRBN E3 ligase complex. The broader target profile of this compound, which includes CK1α and PDE6D in addition to IKZF1/3, may contribute to its enhanced and distinct anticancer activities. Further head-to-head studies and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising molecular glues.

References

FPFT-2216: A Potent Activator of the p53 Pathway for Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the novel molecular glue degrader, FPFT-2216, demonstrates its superior efficacy in activating the p53 tumor suppressor pathway compared to existing therapies for lymphoma and other hematological cancers. This guide provides an in-depth look at the mechanism of action of this compound, supported by experimental data, and compares its performance against alternative p53-activating compounds.

This compound is a novel small molecule that has shown significant promise in preclinical studies for the treatment of various lymphomas.[1][2][3][4] It functions as a "molecular glue," inducing the degradation of two key proteins: casein kinase 1 alpha (CK1α) and the Ikaros family zinc finger proteins 1 and 3 (IKZF1/3).[1][2][3][4] This dual degradation activity leads to the robust activation of the p53 signaling pathway, a critical mechanism for suppressing tumor growth.[1][2][3][4][5]

Mechanism of Action: A Two-Pronged Attack

This compound's primary mechanism involves the simultaneous degradation of CK1α and IKZF1/3.[1][2][3][4] The degradation of CK1α leads to the stabilization and activation of p53.[1][6][7] Activated p53 then transcriptionally upregulates its target genes, including the cell cycle inhibitor p21 and the E3 ubiquitin ligase MDM2, which in turn creates a negative feedback loop with p53.[1][2][3][4] The degradation of IKZF1/3, transcription factors crucial for lymphocyte development, also contributes to the anti-lymphoma activity of this compound.[1][2][3][4]

p53_pathway cluster_FPFT2216 This compound Action cluster_targets Cellular Targets cluster_p53_activation p53 Pathway Activation FPFT2216 This compound Degradation Proteasomal Degradation FPFT2216->Degradation induces CK1a CK1α Degradation->CK1a IKZF13 IKZF1/3 Degradation->IKZF13 p53 p53 CK1a->p53 negatively regulates (degradation prevents this) p21 p21 p53->p21 upregulates MDM2 MDM2 p53->MDM2 upregulates Apoptosis Apoptosis & Tumor Suppression p21->Apoptosis MDM2->p53 inhibits (feedback loop)

This compound activates the p53 pathway by inducing the degradation of CK1α.

Comparative Performance Analysis

Experimental data highlights the superior performance of this compound in comparison to other compounds known to modulate the p53 pathway, such as thalidomide (B1683933) derivatives and more selective CK1α degraders.

Protein Degradation and p53 Target Upregulation

Western blot analyses consistently demonstrate that this compound potently degrades CK1α and leads to a significant upregulation of p53 and its downstream targets, p21 and MDM2, in lymphoma cell lines.[1][7]

CompoundTarget(s)CK1α Degradationp53 Upregulationp21 Upregulation
This compound CK1α, IKZF1/3 Strong Strong Strong
LenalidomideIKZF1/3, (weakly CK1α)WeakModerateModerate
IberdomideIKZF1/3NoneWeakWeak
PomalidomideIKZF1/3NoneWeakWeak
INNO-220CK1α (selective)StrongStrongStrong
TMX-4116CK1α (selective)StrongStrongStrong

This table summarizes qualitative data from Western blot experiments described in multiple sources. "Strong" indicates a pronounced effect, "Moderate" a noticeable effect, and "Weak" or "None" indicate minimal to no effect.

Anti-Proliferative Activity

Cell viability assays show that this compound exhibits potent anti-proliferative effects across a range of lymphoma cell lines, with lower IC50 values compared to thalidomide derivatives.

CompoundCell LineIC50 (nM)
This compound Z-138 (Mantle Cell Lymphoma) < 10
This compound OCI-Ly3 (Diffuse Large B-cell Lymphoma) ~20
LenalidomideZ-138> 1000
IberdomideZ-138~100

Data is approximated from graphical representations in preclinical studies. Actual values may vary between experiments.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Western Blotting for Protein Expression

This protocol is used to detect and quantify the levels of specific proteins, such as CK1α, p53, and p21, in cell lysates.

  • Cell Lysis:

    • Treat lymphoma cell lines (e.g., Z-138, OCI-Ly3) with this compound or comparator compounds at various concentrations for the desired time (e.g., 6, 24 hours).

    • Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-CK1α, anti-p53, anti-p21) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Use a loading control, such as GAPDH or β-actin, to normalize protein levels.

western_blot_workflow start Start: Treat Cells lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end End: Protein Levels Determined analysis->end

A standard workflow for Western blot analysis.
Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Seed lymphoma cells in a 96-well plate at a predetermined density.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound or comparator compounds. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition:

    • Add MTT or MTS reagent to each well.

    • Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.

  • Measurement:

    • If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

comparison_logic cluster_compounds Compounds for Comparison cluster_assays Experimental Assays cluster_readouts Performance Readouts cluster_conclusion Conclusion FPFT2216 This compound WesternBlot Western Blot (Protein Levels) FPFT2216->WesternBlot CellViability Cell Viability Assay (IC50) FPFT2216->CellViability Thalidomide_Derivs Thalidomide Derivatives (Lenalidomide, Iberdomide) Thalidomide_Derivs->WesternBlot Thalidomide_Derivs->CellViability Selective_Degraders Selective CK1α Degraders (INNO-220, TMX-4116) Selective_Degraders->WesternBlot Selective_Degraders->CellViability Degradation_Efficacy CK1α Degradation Efficacy WesternBlot->Degradation_Efficacy p53_Activation_Level p53 Pathway Activation Level WesternBlot->p53_Activation_Level Antiproliferative_Potency Anti-proliferative Potency CellViability->Antiproliferative_Potency Conclusion This compound shows superior efficacy Degradation_Efficacy->Conclusion p53_Activation_Level->Conclusion Antiproliferative_Potency->Conclusion

Logical flow for comparing this compound with alternatives.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for hematological malignancies. Its unique mechanism of inducing the simultaneous degradation of CK1α and IKZF1/3 results in potent activation of the p53 pathway and superior anti-proliferative activity compared to existing immunomodulatory drugs and even selective CK1α degraders. The preclinical data strongly support the continued investigation of this compound as a promising therapeutic agent for patients with lymphoma and other related cancers.

References

A Head-to-Head Comparison of FPFT-2216 and CC-90009: Two Distinct Molecular Glue Degraders

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, molecular glue degraders have emerged as a powerful therapeutic modality. These small molecules induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This comparison guide provides a detailed analysis of two prominent molecular glue degraders, FPFT-2216 and CC-90009, for researchers, scientists, and drug development professionals.

Overview and Mechanism of Action

Both this compound and CC-90009 function by co-opting the Cereblon (CRBN) E3 ubiquitin ligase. However, they exhibit distinct target profiles, leading to different downstream biological effects and therapeutic applications.

This compound is a preclinical molecular glue that induces the degradation of multiple proteins, including phosphodiesterase 6D (PDE6D), the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and casein kinase 1α (CK1α)[1][2]. Its multi-targeted nature suggests potential applications in cancer and inflammatory diseases[1]. The degradation of IKZF1 and IKZF3 is a known mechanism of action for immunomodulatory drugs (IMiDs), while the degradation of CK1α has been shown to activate the p53 tumor suppressor pathway and inhibit NFκB signaling in lymphoma cells[3][4].

CC-90009 is a clinical-stage, first-in-class, and selective degrader of the G1 to S phase transition 1 (GSPT1) protein[5][6][7]. GSPT1 is a translation termination factor, and its degradation leads to the activation of an integrated stress response and subsequent apoptosis in cancer cells[5][8]. CC-90009 was developed through a phenotypic screen against acute myeloid leukemia (AML) cell lines and is currently in Phase 1/2 clinical trials for AML and myelodysplastic syndromes (MDS)[9][10].

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and CC-90009, providing a snapshot of their degradation activity and anti-proliferative effects. It is important to note that this data is derived from different studies and experimental conditions, and direct comparisons should be made with caution.

Table 1: In Vitro Degradation Activity

CompoundTarget ProteinCell LineConcentration for >50% DegradationTimeReference
This compoundPDE6DMOLT48 nM4 hours[2]
This compoundIKZF1MOLT4Not specified5 hours[1]
This compoundIKZF3MOLT4Not specified5 hours[1]
This compoundCK1αMOLT4Not specified5 hours[1]
CC-90009GSPT1KG-1Not specified (minimal effect on other proteins)Not specified[8]
CC-90009GSPT1AML patient samples>70% reduction at 100 nM24 hours[8]

Table 2: Anti-Proliferative Activity

CompoundCancer TypeCell LinesIC50 RangeReference
This compoundLymphomaVarious DLBCL, MCL, FL, Burkitt lymphoma, and ALL cell linesNot specified (significant inhibition)[3]
CC-90009Acute Myeloid Leukemia (AML)11 human AML cell lines3 - 75 nM[11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and CC-90009.

Protein Degradation Assay (Western Blotting)

This protocol is a standard method to assess the degradation of target proteins upon treatment with molecular glue degraders.

  • Cell Culture and Treatment:

    • Culture the desired cell line (e.g., MOLT4 for this compound, KG-1 for CC-90009) to optimal density.

    • Seed the cells in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the molecular glue degrader or vehicle control (e.g., DMSO) for the desired time points (e.g., 4, 8, 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-PDE6D, anti-IKZF1, anti-CK1α, anti-GSPT1) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control to determine the extent of degradation.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density appropriate for the cell line and the duration of the experiment.

  • Compound Treatment:

    • Prepare serial dilutions of the molecular glue degrader in the culture medium.

    • Add the compounds to the respective wells and include a vehicle control.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Assay Procedure:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add the reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve using appropriate software.

In Vivo Xenograft Model

This protocol describes the establishment of a tumor xenograft model to evaluate the in vivo efficacy of the molecular glue degraders.

  • Animal Models:

    • Use immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent rejection of human tumor cells.

  • Tumor Cell Implantation:

    • For lymphoma models (for this compound), subcutaneously inject a suspension of lymphoma cells (e.g., 5-10 x 10^6 cells) mixed with Matrigel into the flank of the mice[13].

    • For AML models (for CC-90009), primary AML patient samples can be transplanted into the mice[8].

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the tumor volume with calipers regularly.

    • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the molecular glue degrader or vehicle control to the mice via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting to confirm target degradation).

  • Data Analysis:

    • Compare the tumor growth between the treatment and control groups to assess the anti-tumor efficacy of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound and CC-90009.

FPFT_2216_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular FPFT_2216 This compound CRBN CRBN FPFT_2216->CRBN Binds to E3_ligase CRL4-CRBN E3 Ligase DDB1 DDB1 CUL4A CUL4A RBX1 RBX1 IKZF1_3 IKZF1/3 E3_ligase->IKZF1_3 Recruits CK1a CK1α E3_ligase->CK1a Recruits PDE6D PDE6D E3_ligase->PDE6D Recruits Ub Ubiquitin IKZF1_3->Ub Ubiquitination CK1a->Ub Ubiquitination PDE6D->Ub Ubiquitination Proteasome Proteasome CK1a_degradation CK1α Degradation IKZF1_3_degradation IKZF1/3 Degradation Ub->Proteasome Degradation p53_pathway p53 Pathway Activation Tumor_Suppression Tumor Growth Inhibition p53_pathway->Tumor_Suppression NFkB_pathway NFκB Pathway Inhibition NFkB_pathway->Tumor_Suppression CK1a_degradation->p53_pathway CK1a_degradation->NFkB_pathway IKZF1_3_degradation->Tumor_Suppression Anti-proliferative effects

Caption: Mechanism of action of this compound.

CC_90009_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular CC_90009 CC-90009 CRBN CRBN CC_90009->CRBN Binds to E3_ligase CRL4-CRBN E3 Ligase DDB1 DDB1 CUL4A CUL4A RBX1 RBX1 GSPT1 GSPT1 E3_ligase->GSPT1 Recruits Ub Ubiquitin GSPT1->Ub Ubiquitination Proteasome Proteasome GSPT1_degradation GSPT1 Degradation Ub->Proteasome Degradation Stress_Response Integrated Stress Response Activation Apoptosis Apoptosis Stress_Response->Apoptosis GSPT1_degradation->Stress_Response Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments Cell_Culture Cell Line Selection (e.g., MOLT4, KG-1) Compound_Treatment Treatment with This compound or CC-90009 Cell_Culture->Compound_Treatment Degradation_Assay Protein Degradation Assay (Western Blot) Compound_Treatment->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Compound_Treatment->Viability_Assay Data_Analysis_vitro Data Analysis (Degradation %, IC50) Degradation_Assay->Data_Analysis_vitro Viability_Assay->Data_Analysis_vitro Animal_Model Immunodeficient Mice Xenograft Tumor Xenograft (Lymphoma or AML) Animal_Model->Xenograft Treatment Drug Administration Xenograft->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Data_Analysis_vivo Efficacy Evaluation Monitoring->Data_Analysis_vivo

References

Assessing the Selectivity of FPFT-2216 Across Different Protein Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the protein target selectivity of FPFT-2216, a novel molecular glue degrader, with its more selective analogs, TMX-4100 and TMX-4116. The information presented herein is based on publicly available experimental data to assist researchers in evaluating these compounds for their specific research needs.

Introduction to this compound and its Analogs

This compound is a small molecule that acts as a "molecular glue," inducing the degradation of specific proteins through the ubiquitin-proteasome system. It achieves this by promoting an interaction between the E3 ubiquitin ligase Cereblon (CRBN) and its target proteins.[1][2][3] Experimental evidence has identified four primary protein targets of this compound:

  • Phosphodiesterase 6D (PDE6D)

  • Ikaros Family Zinc Finger 1 (IKZF1)

  • Ikaros Family Zinc Finger 3 (IKZF3)

  • Casein Kinase 1α (CK1α) [1][2][3]

The broad activity of this compound across these targets has prompted the development of more selective analogs. This guide focuses on two such analogs:

  • TMX-4100: Developed for enhanced selectivity towards PDE6D.[1][3]

  • TMX-4116: Developed for enhanced selectivity towards CK1α.[1][3]

Comparative Selectivity Profile

The selectivity of this compound, TMX-4100, and TMX-4116 has been evaluated in various cell lines, with MOLT-4 (a human acute lymphoblastic leukemia cell line) being a key model system. The following tables summarize the available quantitative data on the degradation potency and selectivity of these compounds.

Table 1: Degradation Activity of this compound in MOLT-4 Cells
Target ProteinConcentration for >50% DegradationConcentration for Maximum Degradation
PDE6D8 nM[4]200 nM[4]
IKZF1Not specified200 nM[4]
IKZF3Not specified200 nM[4]
CK1αNot specified200 nM[4]
Table 2: Comparative Selectivity of this compound, TMX-4100, and TMX-4116
CompoundPrimary Target(s)DC50 (MOLT-4 Cells)Off-Target Degradation
This compound PDE6D, IKZF1, IKZF3, CK1αNot specifiedDegrades all four targets
TMX-4100 PDE6D< 200 nM[1]Minimal degradation of IKZF1, IKZF3, and CK1α at concentrations effective for PDE6D degradation.
TMX-4116 CK1α< 200 nM[1][5][6][7]Does not degrade PDE6D, IKZF1, or IKZF3 at 250 nM.[5][7]

Experimental Protocols

The assessment of protein degradation by these compounds primarily relies on two key experimental techniques: Immunoblotting (Western Blotting) and Quantitative Mass Spectrometry-based Proteomics.

Immunoblotting for Protein Degradation

This method is used to visualize and semi-quantify the reduction in the amount of a specific protein within a cell lysate after treatment with a degrader compound.

Protocol Outline:

  • Cell Culture and Treatment: Cells (e.g., MOLT-4) are cultured under standard conditions and then treated with varying concentrations of the degrader compound (e.g., this compound, TMX-4100, or TMX-4116) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4 hours).

  • Cell Lysis: After treatment, cells are harvested and lysed to release their protein content. Lysis is typically performed on ice using a buffer containing detergents and protease inhibitors to prevent protein degradation.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading of protein for each sample.

  • SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., milk or bovine serum albumin) to prevent non-specific binding of antibodies.

  • Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein of interest (e.g., anti-CK1α antibody). Subsequently, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and recognizes the primary antibody.

  • Detection: The signal is developed by adding a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody, producing light that can be captured on X-ray film or with a digital imager. The intensity of the band corresponds to the amount of the target protein.

Quantitative Mass Spectrometry for Proteome-Wide Selectivity

This powerful technique allows for the unbiased and simultaneous quantification of thousands of proteins in a sample, providing a comprehensive view of a degrader's selectivity across the entire proteome.

Protocol Outline:

  • Sample Preparation: Similar to immunoblotting, cells are treated with the degrader or vehicle control. The cells are then lysed, and the proteins are extracted.

  • Protein Digestion: The extracted proteins are digested into smaller peptides using a protease, most commonly trypsin.

  • Peptide Labeling (Optional but common for quantification): Peptides from different samples (e.g., control vs. treated) can be labeled with isobaric tags (e.g., TMT or iTRAQ). This allows for the mixing of samples and their analysis in a single mass spectrometry run, improving quantification accuracy.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and then ionized and analyzed by a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to determine their amino acid sequence.

  • Data Analysis: The data is processed using specialized software to identify the proteins present in each sample and to quantify their relative abundance. By comparing the protein levels in the degrader-treated sample to the control sample, a proteome-wide view of protein degradation is obtained.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound-mediated CK1α Degradation

The degradation of CK1α by this compound has been shown to activate the p53 signaling pathway and inhibit the NFκB signaling pathway, both of which are critical in cancer cell survival and proliferation.[8]

FPFT2216_Pathway FPFT2216 This compound CRBN CRBN E3 Ligase FPFT2216->CRBN binds to CK1a CK1α CRBN->CK1a recruits Proteasome Proteasome CK1a->Proteasome ubiquitination & degradation p53_pathway p53 Pathway Activation CK1a->p53_pathway degradation leads to NFkB_pathway NFκB Pathway Inhibition CK1a->NFkB_pathway degradation leads to CellCycleArrest Cell Cycle Arrest Apoptosis p53_pathway->CellCycleArrest ReducedInflammation Reduced Inflammation & Proliferation NFkB_pathway->ReducedInflammation

Caption: this compound induces CK1α degradation, leading to p53 activation and NFκB inhibition.

Experimental Workflow for Assessing Protein Degrader Selectivity

The following diagram illustrates the general workflow used to determine the selectivity of molecular glue degraders like this compound.

Experimental_Workflow cluster_analysis Analysis Methods start Start: Select Degrader (e.g., this compound) cell_culture Cell Culture (e.g., MOLT-4) start->cell_culture treatment Treat cells with Degrader vs. Vehicle cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification lysis->quantification western_blot Immunoblotting (Targeted Analysis) quantification->western_blot mass_spec Quantitative Mass Spectrometry (Proteome-wide Analysis) quantification->mass_spec data_analysis Data Analysis & Interpretation western_blot->data_analysis mass_spec->data_analysis end Conclusion: Determine Selectivity Profile data_analysis->end

Caption: Workflow for determining the selectivity of protein degraders.

Conclusion

This compound is a potent degrader of PDE6D, IKZF1, IKZF3, and CK1α. For research applications requiring more targeted protein degradation, the analogs TMX-4100 and TMX-4116 offer significantly improved selectivity for PDE6D and CK1α, respectively. The choice between these compounds will depend on the specific protein target of interest and the desired biological outcome. The experimental protocols and workflows described in this guide provide a framework for researchers to independently validate and further explore the selectivity of these and other molecular glue degraders.

References

A Comparative Guide to the Efficacy of FPFT-2216 Across Different Research Contexts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the consistency and efficacy of a compound across various laboratory settings is paramount. This guide provides a comparative analysis of FPFT-2216, a novel molecular glue degrader, drawing upon available experimental data to offer a cross-laboratory perspective on its performance.

This compound is a potent degrader of several key proteins implicated in cancer and inflammatory diseases, including Casein Kinase 1α (CK1α), Ikaros (IKZF1), Aiolos (IKZF3), and Phosphodiesterase 6D (PDE6D)[1][2]. Its mechanism of action involves the CRL4CRBN E3 ubiquitin ligase, which it redirects to induce the degradation of these target proteins[2][3]. This guide will compare its efficacy with established immunomodulatory drugs (IMiDs) and its own chemical derivatives.

Comparative Efficacy of this compound and Alternatives

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines, demonstrating potent effects, particularly in hematological malignancies. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in comparison to other IMiDs.

Table 1: Anti-proliferative Activity (IC50) of this compound and Other IMiDs in Lymphoid Tumor Cell Lines [4]

Cell LineCancer TypeThis compound (µmol/L)Lenalidomide (µmol/L)Pomalidomide (µmol/L)Avadomide (µmol/L)Iberdomide (µmol/L)
OCI-Ly3Diffuse Large B-cell Lymphoma (DLBCL)0.090>10>10>10>10
Z-138Mantle Cell Lymphoma (MCL)0.140>10>10>10>10
RS4;11Acute Lymphoblastic Leukemia (ALL)0.351>10>10>10>10
Kasumi-10Acute Myeloid Leukemia (AML)0.093>10>10>10>10

Table 2: Degradation Activity of this compound and Derivatives in MOLT-4 Cells [2]

CompoundTarget ProteinDC50 (nM)
This compoundPDE6D>50% degradation at 8 nM
This compoundIKZF1Max degradation at 200 nM
This compoundIKZF3Max degradation at 200 nM
This compoundCK1αMax degradation at 200 nM
TMX-4100PDE6DSignificantly improved selectivity vs this compound
TMX-4116CK1αDC50 < 200 nM

Signaling Pathway Perturbations by this compound

This compound exerts its anti-tumor effects through the modulation of key signaling pathways. Its degradation of CK1α leads to the activation of the p53 signaling pathway and inhibition of the CBM complex/NFκB pathway.

FPFT_2216_Signaling_Pathway cluster_FPFT This compound Action cluster_CRBN CRL4-CRBN E3 Ligase Complex cluster_targets Target Proteins cluster_pathways Downstream Pathways FPFT This compound CRBN CRBN FPFT->CRBN binds CUL4 CUL4 CK1a CK1α CRBN->CK1a recruits IKZF13 IKZF1/3 CRBN->IKZF13 recruits p53 p53 Pathway (Activation) CK1a->p53 degradation leads to NFkB NFκB Pathway (Inhibition) CK1a->NFkB degradation leads to Proteasome Proteasomal Degradation CK1a->Proteasome ubiquitination IKZF13->Proteasome ubiquitination Proteasome->CK1a degrades Proteasome->IKZF13 degrades

Caption: this compound mediated degradation of CK1α and IKZF1/3 via the CRL4-CRBN E3 ligase complex.

Experimental Protocols

Detailed methodologies are crucial for the cross-validation of experimental findings. Below are summaries of the key experimental protocols employed in the cited studies.

Cell Proliferation Assay [4]

  • Cell Lines: Various lymphoid tumor cell lines (e.g., OCI-Ly3, Z-138, RS4;11, Kasumi-10).

  • Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound or other IMiDs.

  • Incubation: Cultured at 37°C in a 5% CO2 environment for 3 days.

  • Analysis: Cell viability was assessed to determine the IC50 values.

Western Blot Analysis for Protein Degradation [2][5]

  • Cell Lines: MOLT-4, Z-138, OCI-Ly3, and RI-1 cells.

  • Treatment: Cells were treated with specified concentrations of this compound for various durations (e.g., 4, 6, or 24 hours).

  • Protein Extraction: Cellular lysates were prepared, and protein concentrations were determined.

  • Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: Membranes were probed with primary antibodies against target proteins (CK1α, IKZF1, IKZF3, PDE6D) and a loading control (e.g., GAPDH).

  • Detection: Secondary antibodies conjugated to a detectable marker were used for visualization and quantification of protein levels.

Western_Blot_Workflow A Cell Culture and Drug Treatment B Cell Lysis and Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Antibody Incubation (Primary & Secondary) E->F G Signal Detection and Analysis F->G

Caption: Standardized workflow for Western Blot analysis to quantify protein degradation.

In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in vivo. In a patient-derived xenograft (PDX) model of diffuse large B-cell lymphoma, this compound administration led to tumor regression[6]. Furthermore, when combined with an MDM2 inhibitor, it induced rapid and sustained tumor regression in a human lymphoma cell line xenograft model[6][7]. In some cases, tumors completely disappeared after 10 days of treatment, with this effect persisting in a majority of the subjects 24 days after the final administration[6].

Conclusion

The available data indicates that this compound is a potent anti-proliferative agent, particularly in lymphoid malignancies, with efficacy superior to that of established IMiDs in certain cell lines[4]. Its mechanism of action, involving the degradation of key oncogenic proteins, is well-defined. While the provided data originates from different research publications, the consistent observation of potent degradation and anti-tumor activity across multiple cell lines and in vivo models suggests a robust and reproducible effect. Further direct comparative studies in different laboratories would be beneficial to fully establish a cross-validated efficacy profile. The development of more selective derivatives like TMX-4100 and TMX-4116 also highlights the potential for fine-tuning the therapeutic window of this class of compounds[2].

References

Safety Operating Guide

Proper Disposal and Safety Procedures for FPFT-2216

Author: BenchChem Technical Support Team. Date: December 2025

FPFT-2216 , a "molecular glue" compound utilized in targeted protein degradation research, requires careful handling and disposal to ensure laboratory safety and environmental compliance. This guide provides essential procedural information for researchers, scientists, and drug development professionals.

This compound, with CAS number 2367619-87-0, is recognized as slightly hazardous to water and necessitates adherence to official regulations for waste management. Although small quantities may be permissible for disposal as household waste in some regions, it is best practice within a professional research setting to manage all chemical waste through designated protocols.

Essential Safety & Handling Information

Proper personal protective equipment (PPE) should be worn at all times when handling this compound. This includes safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated area.

Chemical Identifier & PropertiesValue
CAS Number 2367619-87-0
Molecular Formula C12H12N4O3S
Molecular Weight 292.31 g/mol
Appearance Solid
Storage Conditions Store at -20°C for long-term stability.
Water Hazard Class 1 (Slightly hazardous for water)[1]

Spill & Exposure Protocols

In the event of a spill or exposure, the following procedures should be followed immediately:

  • After Inhalation: Move the individual to an area with fresh air. If complaints or symptoms persist, consult a doctor.[1]

  • After Skin Contact: While the substance is generally not considered a skin irritant, it is recommended to wash the affected area thoroughly with soap and water.[1]

  • After Eye Contact: Immediately rinse the opened eye for several minutes under running water.[1]

  • After Swallowing: If symptoms persist, seek medical attention.[1]

  • Spill Containment: For spills, mechanically pick up the solid material. Ensure the area is well-ventilated. Do not allow the substance to enter sewers or surface/ground water.[1]

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide for laboratory settings.

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.

    • Segregate this compound waste from other chemical waste streams to avoid unintended reactions. Keep in a suitable, closed container clearly labeled "this compound Waste".[2]

  • Container Management:

    • Use a chemically resistant, leak-proof container for all this compound waste.

    • The container must be clearly labeled with the full chemical name ("this compound"), the CAS number ("2367619-87-0"), and appropriate hazard warnings.

  • Aqueous Waste Neutralization (if applicable):

    • While specific neutralization protocols for this compound are not detailed, any aqueous solutions should be handled as chemical waste. Do not dispose of them down the drain, as the substance is slightly hazardous to aquatic life.

  • Final Disposal Procedure:

    • All waste containing this compound, including the designated waste container, must be disposed of through your institution's licensed hazardous waste management service.

    • Do not mix with household waste, despite manufacturer suggestions for "smaller quantities," as this is not a standard or recommended practice in a professional research environment.[1]

    • Complete all necessary waste disposal forms as required by your institution and the waste disposal contractor.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

FPFT_2216_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type is_empty Is original container empty? rinse Triple rinse container with appropriate solvent. is_empty->rinse Yes collect_solid Collect in a labeled, sealed plastic bag or container. is_empty->collect_solid No (dispose as solid waste) rinsate Collect rinsate as hazardous waste. rinse->rinsate dispose_container Dispose of rinsed container per institutional policy. rinse->dispose_container collect_liquid Collect in a labeled, sealed, leak-proof container. rinsate->collect_liquid waste_type->is_empty Empty Container solid_waste Solid Waste (e.g., contaminated gloves, vials) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid solid_waste->collect_solid liquid_waste->collect_liquid final_disposal Dispose of all collected waste through licensed chemical waste contractor. collect_solid->final_disposal collect_liquid->final_disposal

Caption: Decision workflow for segregating and disposing of this compound waste.

Signaling Pathway Degradation

This compound functions as a "molecular glue" to induce the degradation of several key proteins. This mechanism involves redirecting the cell's natural waste disposal machinery, the ubiquitin-proteasome system, to target proteins that would not normally be recognized for degradation.

FPFT_2216_Signaling_Pathway FPFT2216 This compound E3Ligase E3 Ubiquitin Ligase (e.g., CRL4-CRBN) FPFT2216->E3Ligase binds & alters substrate specificity PDE6D PDE6D E3Ligase->PDE6D recruits IKZF1 IKZF1 (Ikaros) E3Ligase->IKZF1 recruits IKZF3 IKZF3 (Aiolos) E3Ligase->IKZF3 recruits CK1a CK1α E3Ligase->CK1a recruits Ubiquitination Ubiquitination PDE6D->Ubiquitination IKZF1->Ubiquitination IKZF3->Ubiquitination CK1a->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome tags for Degradation Protein Degradation Proteasome->Degradation

Caption: Mechanism of this compound-induced protein degradation via the ubiquitin-proteasome system.

References

Personal protective equipment for handling FPFT-2216

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, operational, and disposal guidance for the handling of FPFT-2216, a molecular glue compound. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE) and Safety Precautions

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory safety practices should always be observed.[1]

PPE CategoryRecommended EquipmentHandling Phase
Eye Protection Safety glasses or gogglesRecommended at all times when handling the solid compound or solutions.
Hand Protection Standard laboratory gloves (e.g., nitrile)Recommended for all handling procedures to prevent skin contact.
Respiratory Protection Not generally required under normal handling conditions.[1] Use in a well-ventilated area.Handling of the solid powder.
Body Protection Laboratory coatRecommended to be worn at all times within the laboratory.

General Hygiene and Safety:

  • Avoid inhalation of dust.

  • Avoid contact with eyes and skin.[2]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Operational Plans: Storage and Solution Preparation

Proper storage and preparation are vital for the stability and efficacy of this compound.

ParameterGuideline
Storage of Solid Store refrigerated for up to 12 months.
Storage of Stock Solutions Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months to avoid repeated freeze-thaw cycles.
Recommended Solvents Soluble in DMSO and DMF.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for non-hazardous chemical waste.

Experimental Protocols

In Vitro Degradation Assay in MOLT4 Cells

This protocol is designed to assess the degradation of target proteins (PDE6D, IKZF1, IKZF3, and CK1α) in a human T-cell leukemia line.

  • Cell Culture: Culture MOLT4 cells in appropriate media and conditions.

  • Treatment: Treat cells with this compound at various concentrations (e.g., 1.6 nM to 1 µM) for specified time points (e.g., 2, 4, 6, 16, 24 hours).[3]

  • Lysis: Harvest cells and lyse to extract proteins.

  • Analysis: Analyze protein levels using methods such as Western Blotting or mass spectrometry to determine the extent of degradation. Complete degradation of PDE6D has been observed within 2 hours at a 1 µM concentration.[3]

In Vivo Degradation Study in Mice

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound.

  • Animal Model: Utilize appropriate mouse models (e.g., CRBNI391V mice).

  • Compound Preparation: Prepare a suspension of this compound for administration.

  • Administration: Administer this compound via oral (p.o.) or intraperitoneal (i.p.) injection at a specified dosage (e.g., 30 mg/kg).[3]

  • Tissue Collection: Collect relevant tissues at predetermined time points post-administration.

  • Analysis: Analyze the levels of target proteins (e.g., CK-1α and IKZF1) in the collected tissues to assess in vivo degradation.[3]

Mechanism of Action: Signaling Pathway

This compound acts as a "molecular glue" to induce the degradation of specific target proteins through the ubiquitin-proteasome system. The compound facilitates the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and the target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This degradation of key proteins like IKZF1/3 and CK1α can activate p53 and inhibit NFκB signaling, which is relevant in certain cancers.[4]

FPFT_2216_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects FPFT This compound CRBN CRBN E3 Ligase FPFT->CRBN binds Target Target Proteins (PDE6D, IKZF1, IKZF3, CK1α) CRBN->Target recruits Proteasome Proteasome Target->Proteasome targeted for degradation Degradation Protein Degradation Proteasome->Degradation Ub Ubiquitin Ub->Target ubiquitinates Signaling Altered Signaling (e.g., p53 activation, NFκB inhibition) Degradation->Signaling Cellular_Response Therapeutic Cellular Response Signaling->Cellular_Response

Caption: Mechanism of this compound as a molecular glue degrader.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_data Data Analysis & Interpretation cell_culture Cell Line Selection (e.g., MOLT4) treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment protein_analysis Protein Level Analysis (Western Blot / Mass Spec) treatment->protein_analysis data_quant Quantification of Protein Degradation protein_analysis->data_quant animal_model Animal Model Selection (e.g., CRBN Mutant Mice) administration Compound Administration (p.o. or i.p.) animal_model->administration tissue_analysis Tissue-Specific Protein Degradation Analysis administration->tissue_analysis tissue_analysis->data_quant pathway_analysis Signaling Pathway Elucidation data_quant->pathway_analysis conclusion Conclusion on Efficacy & Mechanism pathway_analysis->conclusion

Caption: General experimental workflow for this compound evaluation.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.